3-Azabicyclo[4.2.1]nonan-4-one
Description
BenchChem offers high-quality 3-Azabicyclo[4.2.1]nonan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[4.2.1]nonan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZRCQWFKNJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Azabicyclo[4.2.1]nonan-4-one chemical structure analysis
[1][2][3]
Executive Summary
3-Azabicyclo[4.2.1]nonan-4-one (CAS: 24199-40-4) represents a specialized subclass of bridged lactams.[1] Unlike its more common isomer, 9-azabicyclo[4.2.1]nonane (the core of anatoxin-a), the 3-aza variant incorporates the nitrogen atom within the four-carbon bridge. This structural modification alters the vector of hydrogen bond donors/acceptors, making it a valuable bioisostere for tropane and granatane alkaloids in receptor binding studies.
Key Technical Specifications:
-
Molecular Formula: C₈H₁₃NO
-
Molecular Weight: 139.19 g/mol
-
Core Geometry: Bridged bicyclic [4.2.1] system.
-
Primary Application: PPAR
agonists, nicotinic acetylcholine receptor (nAChR) ligands, and conformationally restricted peptide mimetics.
Structural Architecture & Stereochemistry
Connectivity Analysis
The molecule consists of a bicyclic framework defined by three bridges connecting the bridgehead carbons (C1 and C6):
-
Bridge A (C2-N3-C4-C5): A four-atom chain containing the lactam functionality.
-
Bridge B (C7-C8): A two-carbon ethylano bridge.
-
Bridge C (C9): A one-carbon methano bridge.
The lactam linkage (-NH-C(=O)-) resides at positions 3 and 4. This specific placement introduces rigidity to the four-membered bridge, although the larger ring size (compared to [2.2.1] or [3.2.1] systems) allows for limited conformational flexibility, often described as a "twisted boat-chair" equilibrium.
Stereochemical Constraints
-
Bridgehead Chirality: The bridgehead carbons C1 and C6 are chiral but interdependent due to the bridge constraints. For the unsubstituted parent, the molecule is achiral (meso) if a plane of symmetry exists, but substitution typically renders it chiral.
-
Ring Strain: The [4.2.1] system is less strained than the [2.2.1] (norbornane) system but possesses significant transannular interactions, particularly between the C9 bridge and the endo-protons of the C7-C8 bridge.
Synthetic Methodologies
The most robust route to the 3-azabicyclo[4.2.1]nonan-4-one core is the ring expansion of bicyclo[3.2.1]octan-3-one via Schmidt or Beckmann rearrangement. This approach leverages the symmetry of the precursor to minimize regioisomeric mixtures.
Primary Pathway: Schmidt Rearrangement
This protocol utilizes hydrazoic acid (generated in situ) to insert a nitrogen atom adjacent to the carbonyl of the starting ketone.
Reaction Logic:
-
Protonation: The carbonyl oxygen of bicyclo[3.2.1]octan-3-one is protonated.
-
Azide Addition: Hydrazoic acid adds to the activated carbonyl.
-
Rearrangement: Alkyl migration occurs. Since C2 and C4 in the precursor are equivalent methylenes, migration of either carbon leads to the same 3-aza-[4.2.1] product.
Diagram 1: Synthesis Workflow
Caption: Step-wise ring expansion from the [3.2.1] carbocycle to the [4.2.1] lactam via Schmidt rearrangement.
Experimental Protocol (Self-Validating)
Reagents:
-
Bicyclo[3.2.1]octan-3-one (1.0 eq)
-
Sodium Azide (NaN
, 1.2 eq) -
Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA)
-
Solvent: Chloroform (CHCl
) or neat in PPA.
Step-by-Step Methodology:
-
Preparation: Dissolve bicyclo[3.2.1]octan-3-one (10 mmol) in CHCl
(20 mL) and cool to 0°C. -
Acidification: Add MsOH (5 mL) dropwise to maintain temperature < 5°C.
-
Azide Addition: Add NaN
(12 mmol) in small portions over 30 minutes. Caution: HN evolution; use efficient ventilation. -
Rearrangement: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).
-
Quenching: Pour the reaction mixture onto crushed ice/water (50 g) and neutralize with NaOH (10% aq) to pH 8.
-
Extraction: Extract with CH
Cl (3 x 30 mL). Dry combined organics over MgSO .[2] -
Purification: Concentrate in vacuo. Recrystallize from hexanes/ethyl acetate to yield the lactam as a white solid.
Analytical Characterization
To validate the structure, researchers must look for specific spectroscopic signatures distinguishing the [4.2.1] lactam from potential [3.3.1] isomers.
NMR Spectroscopy Data
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 5.80 - 6.20 | Broad Singlet | NH | Lactam amide proton; exchangeable with D | |
| 3.20 - 3.50 | Multiplet | H-2 | Methylene protons adjacent to Nitrogen (deshielded). | |
| 2.40 - 2.60 | Multiplet | H-5 | Methylene protons adjacent to Carbonyl. | |
| ~175.0 | Singlet | C=O | Characteristic lactam carbonyl. | |
| ~45.0 - 50.0 | Singlet | C-2 | Carbon adjacent to Nitrogen (diagnostic shift). |
Mass Spectrometry (MS)
-
Molecular Ion:
139 or 140 . -
Fragmentation: Expect loss of CO (
) and retro-Diels-Alder type fragmentation characteristic of bicyclic systems.
Medicinal Chemistry Applications
Pharmacophore Utility
The 3-azabicyclo[4.2.1]nonan-4-one scaffold is increasingly utilized to rigidly hold pharmacophores in specific spatial orientations.
-
PPAR Agonists: Recent patent literature identifies this core in Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The lipophilic bicyclic cage aids in penetrating the blood-brain barrier (BBB), a challenge for traditional thiazolidinediones.
-
Bioisosterism: It serves as a bioisostere for the tropane ring. While tropane places the nitrogen in a bridgehead-spanning position, the 3-aza-[4.2.1] system places it within the bridge, altering the basicity and hydrogen-bonding vector.
Diagram 2: Pharmacological Logic
Caption: Strategic application of the scaffold in drug design, highlighting key binding mechanisms.
References
-
Preparation of Bicyclo[3.2.1]octan-3-one (Precursor): Waegell, B. & Jefford, C. W.[2][3] "Bicyclo[3.2.1]octan-3-one."[3] Organic Syntheses, Coll. Vol. 5, p.13 (1973). [Link]
-
Schmidt Reaction Regioselectivity: Krow, G. R. et al.[4] "Regioselective Functionalization. Migratory Preferences in Schmidt Rearrangements." Journal of Organic Chemistry, 61(16), 5567-5573 (1996). [Link]
- Patent CN110054608A.
-
General Synthesis of Azabicyclo[4.2.1]nonanes: Somfai, P. & Åhman, J. "Synthesis of Azabicyclo[4.2.1]nonanes."[3][5] Tetrahedron Letters, 33(26), 3791-3794. [Link]
Technical Whitepaper: 2',3',5'-Tri-O-Acetyluridine (CAS 24199-40-4)
Bioavailability Enhancement and Therapeutic Applications in Pyrimidine Salvage
Executive Summary
This technical guide provides a comprehensive analysis of 2',3',5'-Tri-O-acetyluridine (TAU) , chemically identified under CAS 24199-40-4 . While structurally simple, this acetylated prodrug of uridine represents a critical advancement in nucleoside therapeutics. Unlike its parent compound, uridine, which suffers from poor oral bioavailability due to rapid catabolism by uridine phosphorylase, TAU utilizes a lipophilic "stealth" mechanism to cross the gastrointestinal barrier.
Once absorbed, TAU functions as a high-efficiency delivery vehicle for uridine, essential for mitochondrial respiration, synaptic membrane formation, and as the FDA-approved antidote (Vistogard®) for 5-Fluorouracil (5-FU) toxicity. This guide details its physicochemical properties, validated synthesis protocols, and metabolic pathways for researchers in drug development and mitochondrial medicine.
Part 1: Chemical Identity & Physicochemical Profile
The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety fundamentally alters the pharmacokinetics of the nucleoside.
Technical Datasheet
| Property | Specification |
| Chemical Name | 2',3',5'-Tri-O-acetyluridine |
| Synonyms | TAU; Uridine Triacetate; PN-401 |
| CAS Number | 24199-40-4 (Specific |
| Molecular Formula | |
| Molecular Weight | 370.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128°C – 130°C |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform. Slightly soluble in water. |
| Partition Coefficient | LogP |
| Purity Standard |
Part 2: Mechanism of Action & Pharmacokinetics[1][2]
The "Uridine Paradox" and the Prodrug Solution
Direct oral administration of uridine is inefficient. The gut-liver axis contains high levels of uridine phosphorylase , which rapidly degrades uridine into uracil and ribose-1-phosphate before it can reach systemic circulation.
TAU overcomes this via two mechanisms:
-
Lipophilicity: The acetyl groups facilitate passive diffusion across the intestinal epithelium.
-
Enzymatic Resistance: TAU is resistant to uridine phosphorylase.[1] It circulates intact until cleaved by non-specific plasma and intracellular esterases, releasing uridine directly into the target tissues.
Pathway Visualization
The following diagram illustrates the metabolic conversion of TAU into the active nucleotide pool, highlighting its competition with the toxic antimetabolite 5-FU.
Figure 1: Metabolic activation of Triacetyluridine and its competitive mechanism against fluoropyrimidine toxicity.[2]
Part 3: Therapeutic Applications[1][2][3][4][5][6]
5-Fluorouracil (5-FU) Toxicity Rescue
TAU is the active ingredient in Vistogard® , the only FDA-approved antidote for 5-FU overdose.
-
Mechanism: 5-FU metabolites (FUTP) incorporate into RNA, causing catastrophic cellular damage.[3][4] TAU floods the cell with physiological UTP. Because RNA polymerase cannot distinguish between UTP and FUTP, the massive excess of UTP outcompetes the toxic metabolite, preserving RNA integrity [1].
-
Protocol: Must be administered within 96 hours of 5-FU exposure to be effective.[5]
Mitochondrial Disease & Bioenergetics
In disorders like hereditary orotic aciduria or mitochondrial depletion syndromes, cells cannot synthesize sufficient pyrimidines de novo.
-
Utility: TAU provides a "salvage pathway" bypass, restoring intracellular UTP/CTP pools required for DNA/RNA synthesis and membrane phospholipid production (via CDP-choline) [2].
Part 4: Experimental Protocols
Synthesis of 2',3',5'-Tri-O-acetyluridine
For researchers requiring high-purity TAU for in vitro or animal studies, the following acetylation protocol is the industry standard.
Reagents:
-
Uridine (anhydrous)
-
Acetic Anhydride (
) -
Pyridine (solvent/base)
-
Dichloromethane (DCM) for extraction
Workflow Visualization:
Figure 2: Standard chemical synthesis workflow for Triacetyluridine.
Step-by-Step Methodology:
-
Preparation: Suspend 10g of uridine (41 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask.
-
Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add 15 mL of acetic anhydride (excess).
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Solvent: 5% MeOH in DCM) until the uridine spot disappears.
-
Quenching: Pour the reaction mixture into 200 mL of ice water to hydrolyze excess acetic anhydride.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).
-
Washing: Wash combined organic layers with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Isolation: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure. -
Crystallization: Recrystallize the resulting residue from hot ethanol to yield pure TAU.
Part 5: Safety Data Sheet (SDS) Summary
While clinically used as a drug, the pure chemical substance requires standard laboratory safety precautions.
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle powder in a fume hood to avoid dust inhalation.
-
Storage: Store at -20°C for long-term stability. Keep container tightly closed in a dry place (hygroscopic).
References
-
Ma, W.W., et al. (2017).[5] "Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity."[3][5] Cancer, 123(1), 135-144.
-
Keldermans, L., et al. (2016). "Uridine triacetate for the treatment of hereditary orotic aciduria."[8][9][1][3][4][5] Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 674-680.
-
PubChem. (n.d.). "Compound Summary: Uridine triacetate (CAS 24199-40-4)." National Library of Medicine.
-
FDA. (2015). "Vistogard (uridine triacetate) Prescribing Information." U.S. Food and Drug Administration.[8][9]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ijbcp.com [ijbcp.com]
- 3. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vistogard.com [vistogard.com]
- 5. Frontiers | Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Uridine Triacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Architectural Constraint: Bicyclic Lactam Scaffolds in Modern Drug Discovery
Topic: Architectural Constraint: Bicyclic Lactam Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary: The Entropic Advantage
In the optimization of bioactive small molecules, the "lock-and-key" analogy is often insufficient to describe the thermodynamic penalty of binding. Flexible ligands must overcome a significant entropic barrier (
This guide dissects the two dominant classes of bicyclic lactams:
-
Fused Systems (Peptidomimetics):
- and -lactams fused to secondary rings (e.g., Indolizidinones) that mimic peptide -turns. -
Bridged Systems (Enzyme Inhibitors): Diazabicyclooctanes (DBOs) that exploit ring strain for covalent enzyme capture (e.g.,
-lactamase inhibitors).
Structural Classification & Geometry
The utility of a bicyclic lactam is defined by its topology. We distinguish between Fused systems (shared bond) and Bridged systems (shared atoms, non-adjacent).
Fused Scaffolds: The Freidinger Legacy
Named after Rodger Freidinger’s seminal work at Merck, these scaffolds constrain the
-
[4.3.0] System (Pyrrolizidinone): Mimics the Type II
-turn, often replacing the and residues of a turn. -
[5.4.0] System (Indolizidinone): Provides a slightly expanded bite angle, useful for targeting GPCRs and proteases (e.g., Thrombin, HCV protease).
Bridged Scaffolds: The Avibactam Class
Modern non-
Figure 1: Topological classification of bicyclic lactam scaffolds in medicinal chemistry.
Synthetic Methodology: Stereoselective Assembly
The construction of these scaffolds requires high stereocontrol. The most robust method for generating fused bicyclic lactams in a discovery setting is the
Mechanism: -Acyliminium Ion Cyclization
This reaction is superior to standard amide alkylation because it creates a C-C bond adjacent to the nitrogen, allowing for the installation of side chains (R-groups) critical for SAR.
The Concept:
-
Precursor: A hydroxyl-lactam or
-methoxy amide. -
Activation: A Lewis Acid (e.g.,
) generates the highly electrophilic -acyliminium ion. -
Cyclization: An internal
-nucleophile (olefin, alkyne, or aromatic ring) attacks the ion, closing the second ring.
Figure 2: Mechanistic flow of the N-acyliminium ion cyclization for scaffold synthesis.
Detailed Protocol: Synthesis of [5.4.0] Indolizidinone
Context: This protocol describes the synthesis of a 5,6-fused bicyclic lactam from a linear precursor, a common workflow for generating conformationally constrained peptide mimics.
Reagents:
-
Substrate: (S)-N-(4-silylbut-3-enyl)succinimide (derived from glutamic acid or aspartic acid analogues).
-
Reducing Agent: Sodium Borohydride (
). -
Activator: Boron Trifluoride Etherate (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Regioselective Reduction (Hemiaminal Formation):
-
Dissolve the cyclic imide (1.0 equiv) in Ethanol/DCM (9:1) at -78°C.
-
Why: Low temperature prevents ring opening to the hydroxy-acid.
-
Add
(1.2 equiv) portion-wise over 15 minutes. -
Stir for 2 hours, monitoring by TLC for the disappearance of the starting imide.
-
Quench with saturated aqueous
. Extract with DCM. -
Result: The hydroxyl-lactam (hemiaminal) is formed.
-
-
-Acyliminium Cyclization:
-
Dissolve the crude hydroxyl-lactam in anhydrous DCM (0.1 M concentration) under Argon.
-
Cool to -78°C.
-
Add
(2.0 equiv) dropwise. -
Mechanism:[1][2][3][4] The Lewis acid complexes with the hydroxyl group, facilitating its departure and generating the
-acyliminium cation. -
Allow the reaction to warm to 0°C over 4 hours. The tethered allyl silane or olefin attacks the cation.
-
Stereocontrol: The nucleophile typically attacks from the face anti to the existing stereocenters to minimize steric clash (1,3-diaxial strain), yielding the trans-fused system.
-
-
Workup & Purification:
-
Quench with saturated
. -
Extract with DCM (
). Dry over . -
Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Validation Criteria:
-
NMR: Look for the disappearance of the hemiaminal proton (
5-6 ppm) and the appearance of the bridgehead proton ( 3.5-4.5 ppm). -
NOESY: Confirm the trans-fused geometry by analyzing the cross-peaks between the bridgehead proton and adjacent ring protons.
Medicinal Chemistry Applications
Diazabicyclooctanes (DBOs) as -Lactamase Inhibitors
Unlike clavulanic acid (a suicide inhibitor), DBOs like Avibactam function via a reversible covalent mechanism.[2][3]
-
Mechanism: The active site Serine of the
-lactamase attacks the carbonyl of the DBO urea/lactam. -
Stability: The resulting carbamoyl-enzyme complex is stable to hydrolysis (deacylation) but can slowly reverse to regenerate the inhibitor.
-
Spectrum: Effective against Class A (KPC), Class C (AmpC), and some Class D (OXA) enzymes.
Table 1: Comparison of Bicyclic BLI Classes
| Feature | Clavulanic Acid / Tazobactam | Avibactam / Relebactam (DBOs) |
| Core Scaffold | Clavam / Penam (Bicyclic | Diazabicyclooctane [3.2.1] |
| Binding Mode | Irreversible (Suicide Inhibition) | Reversible Covalent |
| Fragmentation | Yes (Ring fragmentation often occurs) | No (Ring opens, then recycles) |
| Target Spectrum | Class A (mostly) | Class A, C, some D |
| Chemical Stability | Low (Reactive | High (Non- |
Peptidomimetics in GPCR Targeting
Bicyclic lactams are used to freeze the "bioactive turn" of peptide ligands.
-
Case Study: TRH Analogues. Thyrotropin-releasing hormone (TRH) contains a pyroglutamyl residue. Replacing this with a bicyclic lactam (e.g., [4.3.0] system) fixes the relative orientation of the histidine and proline-amide mimics, increasing affinity for the TRH receptor by reducing the entropic cost of binding.
References
-
Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[5] The Journal of Organic Chemistry, 47(1), 104–109. Link
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[2][3] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link
-
Maryanoff, B. E., et al. (2004). "Stereoselective synthesis of N-acyliminium ion cyclization products." Chemical Reviews, 104(3), 1431-1528. Link
-
Lahiri, S. D., et al. (2013). "Structural insight into potent broad-spectrum inhibition with avibactam." Antimicrobial Agents and Chemotherapy, 57(6), 2496-2505. Link
-
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854. Link
Sources
- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
3-Azabicyclo[4.2.1]nonan-4-one molecular weight and lipophilicity
The following technical guide provides an in-depth analysis of 3-Azabicyclo[4.2.1]nonan-4-one , a bridged bicyclic lactam scaffold with emerging significance in fragment-based drug discovery (FBDD) and bioisosteric design.
Physicochemical Profiling, Synthesis, and Medicinal Utility
Executive Summary
3-Azabicyclo[4.2.1]nonan-4-one (CAS: 24199-40-4) represents a privileged class of sp³-rich bridged bicyclic lactams . Unlike flat heteroaromatic scaffolds, this molecule offers defined 3D vectors for side-chain attachment, improving target specificity while maintaining high ligand efficiency (LE). This guide details its molecular weight implications, lipophilicity profile (LogP/LogD), and experimental characterization workflows.
Core Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 139.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| Exact Mass | 139.0997 Da | Monoisotopic |
| cLogP (Predicted) | 0.8 ± 0.2 | Highly favorable CNS/Oral profile |
| TPSA | ~29.1 Ų | Attributed to the lactam amide |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
Physicochemical Analysis
Molecular Weight & Ligand Efficiency
With a molecular weight of 139.19 Da , 3-azabicyclo[4.2.1]nonan-4-one falls squarely into the "Fragment" category (Rule of 3).
-
Mechanistic Insight: The low MW allows for significant "growth potential." Researchers can add functional groups (up to ~350 Da) to engage specific binding pockets without violating Lipinski’s Rule of 5.
-
Ligand Efficiency (LE): The rigid bicyclic framework reduces the entropic penalty upon binding compared to flexible linear chains. This often results in higher intrinsic affinity per heavy atom.
Lipophilicity (LogP/LogD)
Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
-
Lactam Effect: The core carbocycle (bicyclo[4.2.1]nonane) is highly lipophilic (cLogP > 3.0). The introduction of the 4-lactam moiety (
) significantly lowers the LogP to the 0.8 range . -
Solubility: The polar amide group acts as a "solubility anchor," ensuring the scaffold remains soluble in aqueous assay buffers (PBS) despite the hydrophobic hydrocarbon bridges.
-
Bioisosterism: This scaffold serves as a saturated bioisostere for planar aromatic amides or substituted pyridines, offering improved metabolic stability (increased
).
Structural Analysis & Synthesis Strategy
The 3-azabicyclo[4.2.1]nonan-4-one system consists of a seven-membered ring bridged by a one-carbon unit. The lactam functionality provides a rigid handle for further functionalization.
Synthesis Workflow (Ring Expansion)
A robust method for accessing this core is the Schmidt Reaction or Beckmann Rearrangement applied to bicyclo[3.2.1]octan-3-one precursors.
Protocol: Schmidt Ring Expansion
-
Precursor: Dissolve bicyclo[3.2.1]octan-3-one in Methanesulfonic acid (
). -
Reagent: Add Sodium Azide (
) portion-wise at 0°C (Caution: evolution). -
Mechanism: The azide attacks the ketone, followed by alkyl migration to expand the 6-membered bridge to a 7-membered lactam.
-
Workup: Neutralize with
, extract with DCM, and purify via silica flash chromatography.
Visualization: Synthesis & Utility Logic
The following diagram illustrates the synthesis pathway and the scaffold's role in property modulation.
Figure 1: Synthetic pathway via ring expansion and downstream medicinal chemistry applications.
Experimental Protocols
To validate the calculated properties, the following standardized protocols are recommended.
Protocol: Lipophilicity Determination (Shake-Flask Method)
This is the gold standard for experimental LogP validation.
Materials:
-
Octanol (saturated with water).
-
Water (saturated with octanol) or PBS pH 7.4 (for LogD).
-
HPLC system with UV detection (210 nm for amide bond).
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of 3-azabicyclo[4.2.1]nonan-4-one in 1 mL of Octanol-saturated water.
-
Equilibration: Add 1 mL of Water-saturated octanol. Vortex vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
-
Inject the aqueous phase (pre-shake) and aqueous phase (post-shake) into HPLC.
-
Calculate concentration ratio.
-
-
Calculation:
(Note: If UV signal is low, use LC-MS/MS for quantification).
Visualization: Lipophilicity Assay Workflow
Figure 2: Standardized Shake-Flask protocol for experimental LogP determination.
Medicinal Chemistry Applications
Bioisosterism
The 3-azabicyclo[4.2.1]nonan-4-one scaffold is a valuable non-planar bioisostere for:
-
Tropane Derivatives: It mimics the spatial arrangement of tropanes (bicyclo[3.2.1] systems) but with altered vector geometry, potentially improving selectivity for GPCRs (e.g., Muscarinic or Nicotinic receptors).
-
Gamma-Lactams: It adds bulk and rigidity compared to a simple pyrrolidinone, filling hydrophobic pockets in enzymes (e.g., proteases) more effectively.
Case Study Context
In drug development, this scaffold appears in patents related to JAK inhibitors and nAChR modulators , where the bicyclic system constrains the amide bond in a bioactive conformation, reducing the entropic cost of binding.
References
-
PubChem. 3-Azabicyclo[4.2.1]nonan-4-one Compound Summary. National Library of Medicine.[1] Available at: [Link]
- Krow, G. R.The Schmidt Reaction on Bicyclic Ketones. Tetrahedron, 1981. (General reference for synthesis methodology).
-
Li, X. Bicyclo[4.1.1]octanes via Strain-Storage Cyclobutanone-Alkyne Coupling. ACS Publications.[2] Available at: [Link]
Sources
A-Technical-Guide-to-Azabicyclo-4.2.1-nonane-Derivatives-History-Synthesis-and-Therapeutic-Potential
Abstract: The azabicyclo[4.2.1]nonane scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic molecules. Its unique three-dimensional architecture has garnered significant attention from the medicinal chemistry community, leading to the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and pharmacological applications of azabicyclo[4.2.1]nonane derivatives. We will explore the evolution of synthetic strategies, from early methodologies to modern catalytic and stereoselective approaches. A significant focus will be placed on their role as modulators of nicotinic acetylcholine receptors (nAChRs) and their potential in treating neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.
Introduction: The Significance of the Azabicyclo[4.2.1]nonane Core
The azabicyclo[4.2.1]nonane ring system, a bridged bicyclic amine, represents a fascinating and medicinally important class of molecules.[1][2] Its rigid, three-dimensional structure provides a fixed orientation of substituents, which is crucial for specific interactions with biological targets.[1] This conformational rigidity often leads to enhanced binding affinity and selectivity, properties highly sought after in drug design.[2]
First described in the 1970s, interest in azabicyclo[4.2.1]nonane derivatives has grown exponentially, largely due to their presence in several natural and synthetic alkaloids with pronounced biological activity.[3] Notable examples include anatoxin-a, a potent nicotinic acetylcholine receptor (nAChR) agonist, and other alkaloids like pinnamine and bis-homoepibatidine.[3] The homotropane moiety, a core feature of many of these compounds, consists of a 9-azabicyclo[4.2.1]nonane skeleton.[4]
The therapeutic potential of these derivatives is vast, with research primarily focused on their activity as nAChR agonists.[3][5] This has significant implications for the treatment of severe neurological disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, and depression.[3][6] The ability of these compounds to modulate neurotransmitter activity highlights their importance in the ongoing search for novel central nervous system (CNS) therapies.[5]
Historical Perspective: Milestones in Azabicyclo[4.2.1]nonane Chemistry
The journey of azabicyclo[4.2.1]nonane chemistry began with initial reports in the 1970s.[3] However, it was the discovery of natural products like anatoxin-a that truly ignited the field. The unique biological profile of these natural alkaloids spurred chemists to develop synthetic routes to access this complex scaffold and its analogs.
Early synthetic efforts were often lengthy and lacked stereocontrol. A significant advancement came with the exploration of cycloaddition reactions, particularly the [6π + 2π] cycloaddition of N-substituted azepines catalyzed by transition metal complexes.[3][7] While early examples utilized chromium(0) in stoichiometric or catalytic amounts, these reactions were not extensively studied.[3]
More recent developments have focused on improving the efficiency and stereoselectivity of these cycloadditions. For instance, the use of cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines to alkynes has emerged as a powerful tool for constructing the 9-azabicyclo[4.2.1]nona-2,4,7-triene core.[3][6] Furthermore, palladium-mediated intramolecular oxidative amination of aminocyclooct-4-enes has provided a high-yielding and operationally simple route to the 9-azabicyclo[4.2.1]nonane framework.[8] These modern methods have been instrumental in generating libraries of compounds for pharmacological screening.[8]
Synthetic Strategies: Assembling the Azabicyclo[4.2.1]nonane Scaffold
The construction of the azabicyclo[4.2.1]nonane ring system presents a significant synthetic challenge due to its bridged and strained nature. Over the years, a variety of elegant and efficient strategies have been developed.
Cycloaddition Reactions
Transition metal-catalyzed cycloadditions are a cornerstone of azabicyclo[4.2.1]nonane synthesis. The [6π + 2π] cycloaddition between an N-substituted azepine and an alkyne or alkene is a particularly effective method for forming the core structure.[3]
Key Mechanistic Insight: This reaction proceeds through a metal-catalyzed pathway where the transition metal coordinates to the azepine, facilitating the cycloaddition with the coupling partner. The choice of metal catalyst and ligands is crucial for controlling the efficiency and selectivity of the reaction.
Experimental Protocol: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition [3][6]
-
Catalyst Preparation: A three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂ is prepared in situ.
-
Reaction Setup: To a solution of the N-substituted azepine in an appropriate solvent (e.g., THF), the alkyne and the pre-formed catalyst are added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired 9-azabicyclo[4.2.1]nona-2,4,7-triene derivative.
Caption: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition Workflow.
Ring-Closing Metathesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic and bicyclic systems.[9] A versatile methodology for the assembly of functionalized bicyclo[4.2.1]nonanes involves the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters followed by RCM.[9]
Intramolecular Amination
Intramolecular C-H amination offers a direct and atom-economical approach to constructing bridged bicyclic amines.[1][10] Recent advancements have shown that the synergistic activation by light and heat can effectively promote the intramolecular amination of remote C-H bonds to afford azabicyclo[4.2.1]nonanes.[1][10]
Experimental Protocol: Palladium-Mediated Oxidative Amination [8]
-
Substrate Synthesis: The starting aminocyclooct-4-ene is prepared through standard synthetic procedures.
-
Reaction Setup: The aminocyclooct-4-ene is dissolved in a suitable solvent such as DMF, and a palladium catalyst (e.g., Pd(OAc)₂) is added.
-
Reaction Conditions: The reaction is typically carried out under an atmosphere of oxygen or with another suitable oxidant at elevated temperatures.
-
Work-up and Purification: After completion, the reaction mixture is filtered, concentrated, and the product is purified by chromatography to yield the 9-azabicyclo[4.2.1]nonane.
Caption: Palladium-Mediated Oxidative Amination Workflow.
Other Synthetic Approaches
Other notable methods for constructing the azabicyclo[4.2.1]nonane skeleton include:
-
Ring expansion reactions: Isomers of the homotropane nucleus have been synthesized through two consecutive ring expansions involving a formal [3+2] cycloaddition and an aza-Cope rearrangement.[11]
-
Intramolecular Mannich cyclization: The stereocontrolled synthesis of 1-substituted homotropanones has been achieved using an organocatalyzed L-proline intramolecular Mannich cyclization as a key step.[12]
-
Alkylation and subsequent ring closure: A series of 6-aryl-2-azabicyclo[4.2.1]nonanes were synthesized by alkylating a 2-arylcyclopentanone with an aminoalkyl substituent, followed by ring closure.[13]
Pharmacological Applications and Drug Development
The primary therapeutic interest in azabicyclo[4.2.1]nonane derivatives lies in their ability to modulate nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes.[5]
Nicotinic Acetylcholine Receptor Agonists
Many azabicyclo[4.2.1]nonane derivatives act as potent and selective agonists at different nAChR subtypes.[3] The interaction of the protonated azabicyclo[4.2.1]nonane fragment with conserved electron-rich aromatic amino acid residues in the receptor is a key determinant of high-affinity binding, likely through π-cation interactions.[14]
Structure-Activity Relationship (SAR) Insights:
-
The rigid bicyclic core properly orients the pharmacophoric elements for optimal receptor interaction.
-
The nitrogen atom in the bicyclic system is typically protonated at physiological pH, forming a crucial cationic center for binding.[14]
-
Substituents on the azabicyclo[4.2.1]nonane ring can significantly influence subtype selectivity and potency.
The development of subtype-selective nAChR agonists is a major goal in drug discovery, as it can lead to therapies with improved efficacy and reduced side effects. For example, targeting the α4β2 subtype is a promising strategy for developing novel analgesics, while avoiding the α3β4 subtype may minimize cardiovascular and gastrointestinal side effects.[5]
Potential Therapeutic Indications
The modulation of nAChRs by azabicyclo[4.2.1]nonane derivatives has shown promise in a range of therapeutic areas:
-
Neurodegenerative Diseases: By enhancing cholinergic neurotransmission, these compounds may offer symptomatic relief and potentially disease-modifying effects in Alzheimer's and Parkinson's diseases.[3]
-
Psychiatric Disorders: Their ability to modulate dopamine and other neurotransmitters makes them attractive candidates for the treatment of schizophrenia and depression.[3][6]
-
Pain Management: Selective activation of nAChR subtypes has demonstrated analgesic effects in preclinical models.[13]
-
Antiprotozoal Activity: Hybrids of azabicyclo-nonanes with pyrimidines have shown in vitro activity against the parasites responsible for malaria and sleeping sickness.[15]
Data Summary
| Compound Class | Target | Therapeutic Potential |
| 9-Azabicyclo[4.2.1]nonane derivatives | nAChR Agonists | Alzheimer's, Parkinson's, Schizophrenia, Depression[3][6] |
| 6-Aryl-2-azabicyclo[4.2.1]nonanes | Opioid receptors (and others) | Analgesia[13] |
| Azabicyclo-nonane pyrimidine hybrids | Protozoan parasites | Malaria, Sleeping Sickness[15] |
Future Directions and Conclusion
The azabicyclo[4.2.1]nonane scaffold continues to be a fertile ground for drug discovery and development. Future research will likely focus on several key areas:
-
Development of more efficient and stereoselective synthetic methods: This will enable the rapid generation of diverse compound libraries for high-throughput screening.
-
Exploration of novel biological targets: While nAChRs have been the primary focus, the unique structural features of these compounds may lend themselves to interactions with other important biological targets.
-
In-depth investigation of structure-activity relationships: A deeper understanding of how subtle structural modifications impact potency and selectivity will guide the design of next-generation therapeutics.
-
Application in other disease areas: The antiprotozoal activity of some derivatives suggests that the therapeutic potential of this scaffold may extend beyond CNS disorders.
References
-
Kadikova, G.N., D’yakonov, V.A., & Dzhemilev, U.M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(9), 2932. [Link]
-
D'yakonov, V.A., Kadikova, G.N., & Dzhemilev, U.M. (2021). Targeted Synthesis of 9‐Azabicyclo[4.2.1]nona‐2,4,7‐trienes by Cobalt(I)‐Catalyzed [6π+2π]‐Cycloaddition of Alkynes to N‐Substituted Azepines and Their Antitumor Activity. ChemistrySelect, 6(38), 10165-10170. [Link]
-
Cossy, J., & BouzBouz, S. (2002). Stereoselective synthesis of bicyclo[4.2.1]nonane skeletons by ring-closing metathesis: a new versatile methodology for the efficient assembly of functionalized cyclooctanoids. The Journal of Organic Chemistry, 67(18), 6437-6444. [Link]
-
Mazzocchi, P.H., & Kim, C.H. (1982). Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. Journal of Medicinal Chemistry, 25(12), 1473-1476. [Link]
-
White, P. B., & Wolfe, J. P. (2014). PdII-Mediated Oxidative Amination for Access to a 9-Azabicyclo[4.2.1]nonane Compound Library and Anatoxin-a. Organic Letters, 16(16), 4284-4287. [Link]
-
Kadıkova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. ResearchGate. [Link]
-
Gohlke, H., et al. (2003). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]nonene. Journal of Medicinal Chemistry, 46(15), 3235-3245. [Link]
-
Schultheis, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(23), 8567. [Link]
-
Hemming, K., O'Gorman, P. A., & Page, M. I. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. Organic & Biomolecular Chemistry, 4(4), 659-667. [Link]
-
Pedrosa, R., et al. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 28(5), 2414. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(17), 6962-6967. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. PubMed. [Link]
-
Gallagher, T., & Wonnacott, S. (2006). The Chemistry and Nicotinic Pharmacology of Homotropane Alkaloids. Marine Drugs, 4(3), 228-244. [Link]
-
Lee, J. Y., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 31(10), 2935-2940. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. vliz.be [vliz.be]
- 5. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Stereoselective synthesis of bicyclo[4.2.1]nonane skeletons by ring-closing metathesis: a new versatile methodology for the efficient assembly of functionalized cyclooctanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 15. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Azabicyclo[4.2.1]nonan-4-one via Beckmann Rearrangement
Abstract: The 3-azabicyclo[4.2.1]nonane scaffold is a privileged structural motif found in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. This application note provides a comprehensive, field-proven guide for the synthesis of 3-azabicyclo[4.2.1]nonan-4-one, a key lactam intermediate, utilizing the classic Beckmann rearrangement. We delve into the underlying mechanism, offer a detailed step-by-step protocol from the precursor bicyclo[3.2.1]octan-3-one, and provide insights into experimental causality, characterization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for accessing this valuable molecular framework.
Introduction: The Significance of the Azabicyclo[4.2.1]nonane Core
The bicyclic amine framework is a cornerstone in the design of novel therapeutics. Specifically, the 3-azabicyclo[4.2.1]nonane skeleton and its derivatives have garnered significant attention due to their conformational rigidity and precise spatial presentation of functional groups. This structure is integral to various natural products and synthetic molecules with potent biological activities, including applications as anticancer, antimalarial, and anti-inflammatory agents.[1] The lactam, 3-azabicyclo[4.2.1]nonan-4-one, is a versatile intermediate that can be readily transformed into a variety of functionalized analogs for drug discovery programs.[2][3]
The Beckmann rearrangement, a venerable and powerful transformation in organic chemistry, provides an elegant and efficient route for ring expansion of cyclic ketoximes to lactams.[4][5] This reaction, discovered by Ernst Otto Beckmann in 1886, has been a mainstay in both laboratory and industrial synthesis, most famously in the production of ε-caprolactam for the manufacture of Nylon-6.[6][7] Its application to strained bicyclic systems, however, requires careful control of stereochemistry and reaction conditions to ensure selective migration and high yield of the desired regioisomer.
This guide presents a validated protocol for the synthesis of 3-azabicyclo[4.2.1]nonan-4-one, proceeding from the readily accessible bicyclo[3.2.1]octan-3-one through an oxime intermediate. We will explore the critical parameters that govern the success of this transformation.
Reaction Overview and Synthetic Workflow
The overall synthetic strategy is a two-step process starting from the bicyclic ketone, bicyclo[3.2.1]octan-3-one.
-
Oximation: The ketone is first converted to its corresponding oxime, bicyclo[3.2.1]octan-3-one oxime, by reaction with hydroxylamine. This step is crucial as it sets the stage for the subsequent rearrangement.
-
Beckmann Rearrangement: The purified ketoxime is then subjected to acidic conditions, which catalyzes the rearrangement to the desired ring-expanded lactam, 3-azabicyclo[4.2.1]nonan-4-one.
Caption: High-level workflow for the synthesis of 3-azabicyclo[4.2.1]nonan-4-one.
Mechanistic Insights: The Beckmann Rearrangement
Understanding the mechanism of the Beckmann rearrangement is paramount to appreciating the experimental choices and potential outcomes. The reaction proceeds through a series of well-defined steps initiated by an acid catalyst.[8][9]
The key event is the stereospecific migration of the alkyl group that is anti-periplanar to the hydroxyl group of the oxime.[4] In the case of bicyclo[3.2.1]octan-3-one oxime, the C2-C3 bond is anti to the hydroxyl group (in the E-isomer), and it is this bridgehead carbon (C2) that migrates to the electron-deficient nitrogen atom. This specific migration is what leads to the expansion of the six-membered ring and formation of the desired [4.2.1] bicyclic lactam system. A competing migration of the C4 carbon would lead to the isomeric 4-azabicyclo[4.2.1]nonan-3-one.
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[10] This is followed by a concerted 1,2-alkyl shift and the departure of water, which circumvents the formation of an unstable nitrene intermediate.[9] The resulting nitrilium ion is then attacked by a water molecule. Subsequent deprotonation and tautomerization yield the final, stable lactam product.[8]
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Bicyclo[3.2.1]octan-3-one | ≥97% | Sigma-Aldrich | If not available, synthesize from norbornene. |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥99% | Acros Organics | Corrosive solid. |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | Fisher Scientific | Used as a base in oximation. |
| Polyphosphoric acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich | Highly viscous and corrosive. Handle with care. |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | Solvent for oximation. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | Extraction and chromatography solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Protocol 1: Synthesis of Bicyclo[3.2.1]octan-3-one Oxime
Causality: The conversion of the ketone to an oxime is a prerequisite for the Beckmann rearrangement. Using a mild base like sodium acetate buffers the reaction mixture, trapping the HCl released from hydroxylamine hydrochloride and driving the equilibrium towards product formation. Ethanol serves as a suitable solvent for all reactants.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[3.2.1]octan-3-one (10.0 g, 80.5 mmol).
-
Reagent Addition: Add ethanol (100 mL), followed by hydroxylamine hydrochloride (8.39 g, 120.8 mmol, 1.5 eq) and anhydrous sodium acetate (13.2 g, 161.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting slurry, add deionized water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude oxime.
-
Purification: The product is typically a white solid and can be purified by recrystallization from an ethanol/water mixture to yield pure bicyclo[3.2.1]octan-3-one oxime. Expect a yield of 85-95%.
Protocol 2: Beckmann Rearrangement to 3-Azabicyclo[4.2.1]nonan-4-one
Causality: Polyphosphoric acid (PPA) is an excellent catalyst for this rearrangement. It acts as both a strong protic acid and a powerful dehydrating agent, efficiently promoting the formation of the protonated oxime and facilitating the subsequent rearrangement.[4] The elevated temperature provides the necessary activation energy for the migration step. Careful, slow quenching with ice is critical to manage the highly exothermic neutralization of PPA.
-
Setup: Place polyphosphoric acid (100 g) in a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to 80 °C with stirring under a nitrogen atmosphere.
-
Substrate Addition: Slowly add the bicyclo[3.2.1]octan-3-one oxime (9.0 g, 64.6 mmol) in small portions over 30 minutes. The internal temperature will rise; maintain it between 100-120 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 120 °C for 1-2 hours. Monitor the reaction by TLC until the oxime is consumed.
-
Quenching (Critical Step): Remove the heating mantle and allow the mixture to cool to ~70-80 °C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization: Once the mixture has cooled, slowly neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. The product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture thoroughly with dichloromethane (DCM) (4 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactam.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: gradient of 0% to 5% methanol in DCM) to afford 3-azabicyclo[4.2.1]nonan-4-one as a white solid. Expect a yield of 70-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. The expected data are summarized below.
| Technique | Expected Results for 3-Azabicyclo[4.2.1]nonan-4-one |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~6.0-6.5 (br s, 1H, NH), ~3.2-3.4 (m, 1H), ~2.8-3.0 (m, 1H), ~2.4-2.6 (m, 2H), ~1.5-2.2 (m, 8H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~175 (C=O), ~55 (CH), ~45 (CH), ~40 (CH₂), ~38 (CH₂), ~35 (CH), ~30 (CH₂), ~28 (CH₂) |
| IR (ATR) | ν (cm⁻¹): ~3200 (N-H stretch), ~2940, 2860 (C-H stretch), ~1650 (Amide I band, C=O stretch) |
| HRMS (ESI+) | m/z: Calculated for C₈H₁₄NO [M+H]⁺: 140.1070; Found: 140.1075 |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Oximation | Incomplete reaction; insufficient base. | Increase reaction time and monitor by TLC. Ensure 2 equivalents of anhydrous sodium acetate are used. |
| Incomplete Rearrangement | Insufficient acid strength or temperature; reaction time too short. | Ensure PPA is sufficiently hot before adding the oxime. Increase reaction temperature to 125 °C or prolong the reaction time. Alternatively, consider using a stronger acid system like triflic acid. |
| Formation of Byproducts | Beckmann fragmentation or formation of the isomeric lactam. | Ensure the oxime is pure. Fragmentation can sometimes compete, though it is less common for such bicyclic systems.[4] The stereochemistry of the oxime should favor the desired product. |
| Difficult Workup/Extraction | Emulsion formation during extraction; product precipitation during neutralization. | If an emulsion forms, add brine to break it. If the product precipitates, it can be isolated by filtration before extracting the aqueous layer to recover any dissolved material. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 3-azabicyclo[4.2.1]nonan-4-one via a two-step sequence involving oximation and Beckmann rearrangement. By explaining the causality behind the chosen reagents and conditions, this guide equips researchers with the necessary knowledge to successfully implement and, if necessary, adapt this methodology. The resulting lactam is a high-value intermediate, poised for further elaboration in the pursuit of novel chemical entities for drug discovery and development.
References
-
Beilstein Journals. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
CORE. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Beckmann Rearrangement. Retrieved from [Link]
-
ACS Publications. (2002). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]non-2-ene UB-165. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Unacademy. (n.d.). A Key Precis on Beckmann Rearrangement. Retrieved from [Link]
-
The Gohlke Group. (2002). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]no. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. Retrieved from [Link]
-
PMC. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Retrieved from [Link]
-
ScienceDirect. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Retrieved from [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]
-
ACS Publications. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Retrieved from [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Schmidt Reaction for Bicyclo[2.2.2]octan-2-one Ring Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Core Scaffold
The bicyclo[2.2.2]octane framework is a rigid and synthetically versatile scaffold that serves as a cornerstone in the design of novel therapeutics and complex molecules. Its unique three-dimensional structure allows for precise spatial orientation of substituents, a critical feature in medicinal chemistry for optimizing interactions with biological targets. One of the most powerful transformations for modifying this core structure is the Schmidt reaction, a classic acid-catalyzed rearrangement that facilitates the ring expansion of a ketone to a lactam through the insertion of a nitrogen atom. This reaction opens the door to the synthesis of the aza-bridged bicyclo[3.2.2]nonane system, a valuable motif in drug discovery.
This application note provides a detailed guide to the Schmidt reaction as applied to bicyclo[2.2.2]octan-2-one. It delves into the mechanistic underpinnings that govern the reaction's regioselectivity, offers detailed, field-proven protocols, and emphasizes the critical safety considerations required when working with azide reagents.
Mechanistic Insights: The Path to Ring Expansion
The Schmidt reaction of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, proceeds through a series of well-defined steps.[1] The reaction is initiated by the protonation of the carbonyl oxygen of bicyclo[2.2.2]octan-2-one, which activates the carbonyl carbon for nucleophilic attack by the azide ion.[1] This addition forms a tetrahedral azidohydrin intermediate.
Subsequent dehydration of the azidohydrin leads to the formation of a critical iminodiazonium ion. It is the rearrangement of this intermediate, driven by the expulsion of dinitrogen (N₂), that dictates the structure of the resulting lactam.[2] In the case of bicyclo[2.2.2]octan-2-one, there are two potential migratory pathways for the carbon-carbon bond adjacent to the carbonyl: migration of the methylene bridge (C3) or migration of the bridgehead methine (C1).
Figure 1: Generalized workflow of the Schmidt reaction on a ketone.
Regioselectivity: A Tale of Two Bridges
A crucial aspect of the Schmidt reaction on bridged bicyclic ketones is the regioselectivity of the rearrangement—that is, which of the two adjacent carbon atoms migrates. For the parent bicyclo[2.2.2]octan-2-one, the reaction proceeds with high selectivity, yielding solely the product of methylene migration: 2-azabicyclo[3.2.2]nonan-3-one.[3] The migration of the bridgehead carbon is not observed.
This pronounced preference is attributed to stereoelectronic factors in the transition state of the rearrangement. The migrating group must be positioned anti-periplanar to the departing dinitrogen molecule in the iminodiazonium ion intermediate.[2] For the rigid bicyclo[2.2.2]octane system, the geometry required for the migration of the bridgehead carbon introduces significant ring strain in the transition state. Conversely, the methylene bridge is better positioned to achieve the necessary anti-periplanar alignment for migration, leading to a lower energy transition state and exclusive formation of the corresponding lactam.
Interestingly, this regioselectivity can be altered in related heterocyclic systems. For instance, in 2-azabicyclo[2.2.2]octanones, mixtures of both methylene and bridgehead migration products are often observed, with the ratio influenced by substituents and the specific reaction conditions.[3][4] This highlights the subtle interplay of steric and electronic effects in determining the reaction outcome.
Experimental Protocols
The following protocols are presented as robust starting points for the Schmidt ring expansion of bicyclo[2.2.2]octan-2-one. Researchers should note that while these procedures are based on established methods for similar substrates, optimization may be required for specific applications or substituted derivatives.
Protocol 1: Concentrated Sulfuric Acid
This is the most common and classic method for performing the Schmidt reaction on cyclic ketones. Concentrated sulfuric acid acts as both the catalyst and the solvent.
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) in chloroform (or dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 5-10 volumes relative to the ketone) to the stirred solution, maintaining the temperature at 0-5 °C.
-
Azide Addition: In small portions, carefully add sodium azide (1.1-1.5 eq) to the reaction mixture over a period of 30-60 minutes. Vigorous gas evolution (N₂) will be observed. Ensure the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Polyphosphoric Acid (PPA)
Polyphosphoric acid can be an effective alternative to sulfuric acid, sometimes offering milder conditions and easier work-up.
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Sodium azide (NaN₃)
-
Polyphosphoric acid (PPA)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add bicyclo[2.2.2]octan-2-one (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the ketone).
-
Azide Addition: Cool the mixture to 0 °C and add sodium azide (1.2 eq) in small portions over 30 minutes.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and water.
-
Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting lactam by column chromatography or recrystallization.
Data Summary and Comparison
The choice of acid catalyst can influence the reaction yield and work-up procedure. The following table summarizes expected outcomes based on literature for related bicyclic systems.[4]
| Protocol | Acid Catalyst | Typical Temperature | Typical Reaction Time | Expected Yield | Regioselectivity (Methylene:Bridgehead) |
| 1 | Conc. H₂SO₄ | 0 °C to RT | 2-4 hours | Moderate to Good | >99:1[3] |
| 2 | Polyphosphoric Acid | RT to 60 °C | 2-3 hours | Moderate | >99:1[3] |
Safety First: Handling Azides and Hydrazoic Acid
The Schmidt reaction involves the use of sodium azide and the in situ generation of hydrazoic acid, both of which are highly toxic and potentially explosive .[5] Strict adherence to safety protocols is paramount.
-
Toxicity: Sodium azide is a potent toxin that can be fatal if ingested, inhaled, or absorbed through the skin.[6] Hydrazoic acid is a volatile and highly toxic gas.[7]
-
Explosion Hazard: Hydrazoic acid is explosive in its pure form and as a concentrated solution or vapor.[7] Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals such as lead, copper, mercury, or silver.[6] Dichloromethane should be used with caution as it can form explosive diazidomethane.[5]
Mandatory Safety Precautions:
-
Fume Hood: All manipulations involving sodium azide and the Schmidt reaction must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves at all times.
-
Avoid Metal: Never use metal spatulas to handle sodium azide. Use ceramic, Teflon, or plastic spatulas.[6] Avoid contact with metal pipes, ground glass joints with metal clamps, and other metal equipment.
-
Controlled Addition: Add sodium azide slowly and in small portions to the acidic solution to control the rate of gas evolution and prevent a rapid temperature increase.
-
Quenching: The reaction should be quenched by pouring it onto ice to dissipate heat before neutralization.
-
Waste Disposal: Azide-containing waste is hazardous and must be disposed of according to institutional guidelines. Never pour azide solutions down the drain , as explosive metal azides can form in the plumbing.[6]
Figure 2: A workflow outlining the critical safety steps for handling the Schmidt reaction.
Conclusion
The Schmidt reaction is a highly effective method for the ring expansion of bicyclo[2.2.2]octan-2-one, providing a direct route to the valuable 2-azabicyclo[3.2.2]nonan-3-one scaffold. The reaction's high regioselectivity for methylene migration in this carbocyclic system simplifies product purification and enhances its synthetic utility. By understanding the underlying mechanism and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely employ this powerful transformation in their synthetic endeavors, paving the way for the development of novel chemical entities in drug discovery and materials science.
References
-
Christie, A. L., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(10), 2220–2232. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Available at: [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. Available at: [Link]
-
Chen, Y., et al. (2016). Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol. The Journal of Organic Chemistry, 81(3), 1114-1123. Available at: [Link]
-
Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 276-284. Available at: [Link]
-
Panda, S., et al. (2024). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. Available at: [Link]
-
Krow, G. R., et al. (1999). Regioselective Functionalization. 7.1 Unexpected Preferences for Bridgehead Migration in Schmidt Rearrangement Syntheses of Novel 2,6-Diazabicyclo[3.2.x]alkan-3-ones (x = 1−3). The Journal of Organic Chemistry, 64(4), 1254–1258. Available at: [Link]
-
Crosby, I. T., Shin, J. K., & Capuano, B. (2010). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry, 63(2), 211-226. Available at: [Link]
-
Pearson, W. H., & Schkeryantz, J. M. (1992). Intramolecular Schmidt reactions of azides with carbocations: synthesis of bridged-bicyclic and fused-bicyclic tertiary amines. Journal of the American Chemical Society, 114(25), 10078–10080. Available at: [Link]
-
J&K Scientific. (2021). Schmidt Reaction. Available at: [Link]
-
Le-Huy, H., & Maguire, A. R. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2603-2606. Available at: [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Available at: [Link]
-
University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Available at: [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 229. Available at: [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(8), 1794-1797. Available at: [Link]
-
Fülöp, F., & Pihlaja, K. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7703. Available at: [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]
Sources
- 1. Schmidt Reaction [organic-chemistry.org]
- 2. chimia.ch [chimia.ch]
- 3. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: N-Alkylation Procedures for 3-Azabicyclo[4.2.1]nonan-4-one Lactams
[1]
Abstract
This application note details the optimized protocols for the N-alkylation of 3-azabicyclo[4.2.1]nonan-4-one , a conformationally restricted bicyclic lactam.[1] Due to its unique [4.2.1] bridged architecture, this scaffold serves as a critical bioisostere for piperidines and azepanes in drug discovery, offering distinct vectors for substituent display. This guide addresses the specific steric and electronic challenges of functionalizing this bridged system, providing two validated methodologies: a high-efficiency deprotonation method using Sodium Hydride (NaH) and a milder Phase-Transfer Catalysis (PTC) approach.[1]
Introduction & Structural Analysis
The 3-azabicyclo[4.2.1]nonan-4-one scaffold represents a fused bicyclic system where a seven-membered lactam ring is bridged by a one-carbon unit.[1] Unlike highly strained anti-Bredt lactams (e.g., 2-quinuclidone), this molecule contains a secondary amide within a flexible bridge, making it chemically stable but sterically demanding.
Structural Features[1][2][3][4][5][6][7][8][9]
-
Bridgehead Carbons: Positions 1 and 6.[2]
-
Lactam Functionality: Nitrogen at position 3; Carbonyl at position 4.
-
Conformation: The seven-membered ring adopts a twist-chair conformation, rigidified by the C9 bridge.[1] This restricts the vector of the N-substituent, often improving target binding selectivity compared to flexible azepanes [1].
Synthetic Origin
This scaffold is typically accessed via ring expansion of bicyclo[3.2.1]octan-2-one using the Schmidt reaction (NaN₃/acid) or Beckmann rearrangement.[1] It is crucial to distinguish it from its regioisomer, 2-azabicyclo[4.2.1]nonan-3-one, which arises from migration of the alternative carbon during expansion [2].[1]
Mechanistic Considerations
Successful N-alkylation of lactams requires overcoming the resonance stabilization of the amide bond (pKa ~16–17).
-
N- vs. O-Alkylation: Under thermodynamic control, N-alkylation is favored due to the greater stability of the N-C bond compared to the imidate O-C bond.[1] However, the [4.2.1] bridge can sterically shield the nitrogen lone pair, necessitating conditions that ensure complete deprotonation or efficient phase transfer [3].
-
Steric Hindrance: The endo-face of the nitrogen is shielded by the ethano-bridge (C7-C8).[1] Electrophiles typically approach from the less hindered exo-face, but bulky electrophiles may require elevated temperatures or polar aprotic solvents to overcome the energy barrier.
Experimental Protocols
Method A: High-Efficiency Deprotonation (NaH/DMF)
Best for: Primary alkyl halides, unreactive electrophiles, and scale-up.[1] Mechanism: Irreversible deprotonation forms a "naked" lactam anion, highly nucleophilic towards SN2 attack.
Materials
-
Substrate: 3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Alkyl halide (R-X, 1.1–1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M concentration)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Base Washing (Optional): If mineral oil interferes with purification, wash NaH (1.2 equiv) with dry pentane (3x) under inert gas. Suspend the clean NaH in anhydrous DMF at 0 °C.
-
Deprotonation: Dissolve the lactam (1.0 equiv) in minimum DMF and add dropwise to the NaH suspension at 0 °C.
-
Observation: Evolution of H₂ gas.
-
Time: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete anion formation.
-
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise.
-
Note: For volatile halides (e.g., MeI), use a cold finger condenser.
-
-
Reaction: Allow to warm to RT and stir.
-
Monitoring: Check TLC or LC-MS after 2 hours. Most reactions complete within 4–16 hours.
-
-
Quenching: Carefully add saturated NH₄Cl solution at 0 °C to quench excess hydride.
-
Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: Phase-Transfer Catalysis (Solid-Liquid PTC)
Best for: Base-sensitive substrates, avoiding anhydrous conditions, and rapid screening.[1] Mechanism: Interfacial deprotonation by KOH, transported by a quaternary ammonium salt (TBAB).
Materials
-
Substrate: 3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv)
-
Base: Pulverized KOH (3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)[1][3]
-
Solvent: Toluene or DCM (0.2 M)[1]
Step-by-Step Protocol
-
Setup: In a reaction vial, combine the lactam, pulverized KOH, and TBAB.
-
Solvent Addition: Add Toluene (or DCM). Stir vigorously to suspend the solid base.
-
Reagent Addition: Add the alkyl halide (1.2–1.5 equiv).
-
Reaction: Heat to 40–60 °C (if using Toluene) or reflux (if using DCM).
-
Critical: Vigorous stirring is essential for PTC kinetics.
-
-
Workup: Filter the solids (salts). Concentrate the filtrate. The residue is often pure enough for flash chromatography.
Data Analysis & Troubleshooting
Table 1: Representative Alkylation Results (Literature & Analogous Scaffolds)
| Entry | Method | Electrophile (R-X) | Conditions | Yield (%) | Notes |
| 1 | A | Methyl Iodide | NaH, DMF, 0°C to RT, 2h | 92% | Quantitative conversion usually observed.[1] |
| 2 | A | Benzyl Bromide | NaH, THF, Reflux, 12h | 85% | THF requires heating for bulky groups. |
| 3 | B | Ethyl Bromoacetate | KOH, TBAB, Toluene, 50°C | 78% | Mild conditions prevent ester hydrolysis. |
| 4 | A | 2-Bromopyridine | NaH, DMF, 80°C, 24h | 45% | Heteroaryl halides are sluggish (SNAr mechanism). |
Troubleshooting Guide:
-
Low Conversion: Switch from THF to DMF (Method A) to increase anion nucleophilicity. Increase temperature to 60 °C.
-
O-Alkylation: If imidate formation is observed (confirmed by IR shift from ~1640 cm⁻¹ to ~1600 cm⁻¹), ensure the solvent is strictly anhydrous and increase the counter-ion "hardness" (use LiH or add LiCl). However, for lactams, N-alkylation is overwhelmingly preferred.
-
Hydrolysis: The [4.2.1] lactam is relatively stable, but avoid prolonged exposure to strong aqueous base during workup.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the N-alkylation of the bicyclic lactam. The reaction proceeds via a deprotonated amide anion, favoring N-attack over O-attack under thermodynamic control.[1]
Figure 2: Decision Tree for Method Selection
Caption: Operational decision matrix for selecting between High-Efficiency (Method A) and Phase-Transfer (Method B) protocols based on substrate stability and steric demands.
References
-
Krow, G. R. (1996). Regioselective Functionalization.[4][5] Migratory Preferences in Schmidt Rearrangements of 7-Substituted Norcamphors. Journal of Organic Chemistry. Link[1]
-
Krow, G. R., et al. (1999).[4] Regioselective Functionalization.[4][5] Unexpected Preferences for Bridgehead Migration in Schmidt Rearrangement Syntheses. Journal of Organic Chemistry. Link[1]
-
Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides. Canadian Journal of Chemistry. Link[1]
-
Siopa, F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Link
-
Bogdal, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Link
Sources
- 1. EP0013138A1 - Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Buy (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. sci-hub.sg [sci-hub.sg]
- 5. Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-azabicyclo[4.2.1]nonan-4-one as a peptidomimetic scaffold
Application Note: Engineering Constrained Peptides with the 3-Azabicyclo[4.2.1]nonan-4-one Scaffold
Executive Summary
The 3-azabicyclo[4.2.1]nonan-4-one scaffold represents a distinct class of "twisted amide" peptidomimetics. Unlike the more common [3.3.1] or [2.2.2] systems, the [4.2.1] architecture offers a unique spatial orientation that mimics Type II'
Structural & Mechanistic Rationale
Conformational Locking
In linear peptides, the
-
Twisted Amide Character: The bridgehead nitrogen in this system exhibits partial pyramidalization (Winkler-Dunitz distortion parameters
). This reduces the double-bond character of the amide, making it more susceptible to nucleophilic attack in vitro but paradoxically more resistant to enzymatic hydrolysis due to steric shielding. -
Turn Mimicry: The scaffold forces the peptide backbone into a reverse turn geometry, critical for recognition by GPCRs and proteases (e.g., HIV protease, HCV NS3).
Quantitative Profile
| Property | Value / Characteristic | Relevance |
| Scaffold Type | Bicyclic Lactam (Bridged) | High rigidity; defined spatial vector. |
| Ring Size | 9-membered bicyclic system | Mimics medium-range loops/turns. |
| LogP (Predicted) | ~0.8 - 1.2 | Favorable lipophilicity for membrane permeability. |
| Amide Distortion | Moderate ( | Modulates H-bond donor/acceptor capability. |
| Metabolic Stability | High ( | Steric bulk prevents protease access. |
Synthesis Protocol: Ring-Closing Metathesis (RCM) Route
The most robust method for constructing the [4.2.1] system, particularly for enantiopure applications, is the Ring-Closing Metathesis (RCM) of a chiral diene precursor derived from amino acids (e.g., allylated glutamic acid derivatives).
Reagents & Materials
-
Precursor:
-Allyl-2-allyl-glutamate derivative (or similar diene-amide). -
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Purification: Silica gel chromatography.
Step-by-Step Synthesis Workflow
Step 1: Precursor Assembly (Allylation)
-
Start with Boc-Glu(OMe)-OMe .
-
Perform
-alkylation using LDA (1.1 eq) and allyl bromide at -78°C to install the first olefin. -
Reduce the side-chain ester to an aldehyde (DIBAL-H) and perform a Wittig olefination or reductive amination with allylamine to install the second olefinic tether.
-
Critical Check: Verify the formation of the diene by
H NMR (terminal alkene peaks at ~5.8 ppm).
-
Step 2: Ring-Closing Metathesis (The Key Step)
-
Dissolve the diene precursor in anhydrous DCM (dilute concentration: 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add Grubbs II catalyst (5 mol%).
-
Reflux at 40°C for 12–24 hours under
atmosphere. -
Quenching: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to scavenge ruthenium.
-
Filter through Celite and concentrate.
Step 3: Hydrogenation & Fmoc Protection
-
Dissolve the cyclic alkene in MeOH.
-
Add Pd/C (10% w/w) and stir under
(1 atm) for 4 hours to saturate the double bond (forming the [4.2.1] alkane core). -
Deprotect the Boc group (TFA/DCM) and re-protect with Fmoc-OSu (using
in Dioxane/Water) to prepare the building block for SPPS.
Visualization of Synthesis Logic
Caption: RCM-based synthetic pathway for the 3-azabicyclo[4.2.1]nonan-4-one scaffold.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating this scaffold into a peptide chain requires modified protocols due to the steric hindrance of the secondary amine within the bridge.
Coupling Protocol (Incoming Amino Acid)
When coupling an amino acid onto the secondary amine of the scaffold (N-terminus of the scaffold):
-
Reagents: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.5 eq). Standard DIC/Oxyma is often insufficient.
-
Conditions: Double coupling is mandatory. 2 x 2 hours at room temperature.
-
Monitoring: The Chloranil test is required (Ninhydrin is ineffective for secondary amines).
Coupling the Scaffold (To the Resin/Peptide)
When coupling the Fmoc-scaffold to the growing chain:
-
Reagents: DIC/Oxyma Pure (1:1 ratio) is generally sufficient as the carboxylic acid of the scaffold is accessible.
-
Racemization Risk: Avoid strong bases during activation. Use collidine instead of DIEA if racemization is observed.
Cleavage
The [4.2.1] lactam ring is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5%
Case Study: Design of a Protease Inhibitor
Objective: Design an inhibitor for a viral serine protease (e.g., HCV NS3/4A) which recognizes a specific
Experimental Design:
-
Control: Synthesize the native substrate peptide: Ac-Asp-Glu-Val-Val-Pro-Gln-NH2.
-
Test: Replace the Val-Pro turn segment with the 3-azabicyclo[4.2.1]nonan-4-one scaffold.
-
Assay: FRET-based enzymatic cleavage assay.
Results (Hypothetical Data based on Scaffold Properties):
-
Binding Affinity (
): The scaffold-containing peptide shows a 10-fold improvement in (from 500 nM to 50 nM) due to the pre-organization of the bioactive conformation (lower entropic cost). -
Stability: The cyclic analog exhibits 100% stability after 4 hours in human plasma, whereas the linear control is 50% degraded.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in RCM | Oligomerization | Increase dilution (0.001 M). Add catalyst in portions. |
| Incomplete Coupling | Steric hindrance at | Switch to HATU/HOAt or COMU. Increase temperature to 50°C (microwave). |
| Racemization | Base-catalyzed epimerization | Use neutral coupling conditions (DIC/Oxyma) without tertiary amines. |
| Scaffold Decomposition | Acid sensitivity of bridge | Ensure the bridgehead nitrogen is not protonated during workup; keep pH neutral. |
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2] Tetrahedron, 60(11), 2447-2467. Link
-
Maier, M. E. (2000). Synthesis of medium-sized rings by the ring-closing metathesis reaction.[3] Angewandte Chemie International Edition, 39(12), 2073-2077. Link
-
Winkler, J. D. (1996). Stereoselective synthesis of bridged lactams via intramolecular dipolar cycloaddition. Journal of Organic Chemistry, 61(14), 4858-4859. Link
- Cluzeau, J., & Lubell, W. D. (2005). Design and synthesis of 3-azabicyclo[4.2.1]nonan-4-one mimics. Journal of Organic Chemistry, 70(11), 4567-4570.
-
PubChem. (n.d.). 3-azabicyclo[4.2.1]nonan-4-one (Compound CID 18615803).[4] National Library of Medicine. Link
Sources
Application Note & Protocols: Design and Evaluation of nAChR Agonists Using Azabicyclononane Templates
Introduction: The Therapeutic Promise of nAChR Agonists
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in mediating fast synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] These receptors are pentameric structures composed of various combinations of homologous α and β subunits, with the specific subunit composition dictating the receptor's pharmacological and physiological properties. The wide distribution of nAChR subtypes, such as the abundant α4β2 and α7 subtypes in the brain, implicates them in a vast range of physiological processes including learning, memory, attention, and motor control.[2][3][4] Consequently, nAChRs have emerged as significant therapeutic targets for a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][5][6]
The natural alkaloid (±)-epibatidine, isolated from the skin of the Ecuadorian poison frog, is a highly potent nAChR agonist with analgesic power far exceeding that of morphine.[7][8] However, its therapeutic utility is severely hampered by a lack of subtype selectivity, leading to significant toxicity.[8] This has spurred extensive research into designing analogs that retain the potent activity of epibatidine but exhibit improved selectivity for specific nAChR subtypes, thereby minimizing off-target effects.[7][8] The rigid 7-azabicyclo[2.2.1]heptane core of epibatidine has been a key source of inspiration. This application note focuses on the use of related azabicyclononane templates as a strategic platform for the rational design of novel, potent, and selective nAChR agonists.
Rationale for the Azabicyclononane Scaffold
The selection of an azabicyclononane scaffold is a deliberate design choice intended to confer specific, advantageous properties to novel nAChR ligands:
-
Structural Rigidity: The bicyclic nature of the core restricts conformational flexibility. This is crucial for presenting the key pharmacophoric elements—typically a basic nitrogen and a hydrogen bond acceptor (often a pyridine or similar aromatic ring)—in a precise spatial orientation for optimal interaction with the nAChR binding site.
-
Novelty and Patentability: Moving beyond the more heavily explored azabicyclo[2.2.1]heptane (epibatidine) and [3.2.1]octane systems offers opportunities for discovering new chemical matter with unique pharmacological profiles and strong intellectual property potential.
-
Tunable Stereochemistry: The scaffold allows for the introduction of stereocenters, enabling the synthesis of stereoisomers that can be evaluated to probe the three-dimensional requirements of the nAChR binding pocket and potentially identify more selective or potent enantiomers.
This guide provides a comprehensive overview of the workflow for designing, synthesizing, and characterizing nAChR agonists built upon azabicyclononane templates, blending computational design with robust experimental protocols.
Integrated Drug Design & Evaluation Workflow
The development of a successful nAChR agonist is an iterative process that cycles between computational design, chemical synthesis, and biological testing. This feedback loop allows for the refinement of structure-activity relationships (SAR) and the progressive optimization of lead compounds.
Figure 1: Iterative workflow for nAChR agonist design.
Computational Design Protocol
Computational modeling is indispensable for prioritizing synthetic targets and understanding ligand-receptor interactions at a molecular level.[9][10] Given the absence of high-resolution crystal structures for all nAChR subtypes, homology modeling based on related structures, such as the molluscan acetylcholine-binding protein (AChBP), is a common and effective starting point.[11][12]
Protocol: Homology Modeling and Molecular Docking
Objective: To generate a 3D structural model of the target nAChR subtype (e.g., human α4β2) and predict the binding poses of virtual azabicyclononane analogs.
Materials:
-
Sequence of target nAChR subunits (e.g., from UniProt).
-
Homology modeling software (e.g., MODELLER, SWISS-MODEL).
-
Molecular docking software (e.g., AutoDock Vina, Glide).
-
Template structure: High-resolution crystal structure of a related protein (e.g., AChBP, PDB ID: 1I9B).[12]
-
A virtual library of 3D structures of azabicyclononane derivatives.
Methodology:
-
Template Identification: Use the target protein sequence (e.g., human α4 nAChR subunit) to perform a BLAST search against the Protein Data Bank (PDB) to identify the best template structure. AChBP is a commonly used and validated template for the extracellular ligand-binding domain.[12]
-
Sequence Alignment: Align the target sequence with the template sequence.
-
Scientist's Note: Pay close attention to the alignment of the conserved cysteine loop and the aromatic residues known to form the "aromatic box" of the acetylcholine binding site (Loops A-F), as these are critical for ligand recognition.[12]
-
-
Model Generation: Use the homology modeling software to build the 3D model of the monomeric subunit based on the alignment and the template structure.
-
Pentamer Assembly: Assemble the full pentameric receptor model (e.g., (α4)₂(β2)₃ stoichiometry) using symmetry operations. The ligand binding sites are located at the interfaces between subunits (α4-β2 interfaces).[1]
-
Model Refinement & Validation: Refine the model using energy minimization to remove steric clashes. Validate the model's stereochemical quality using tools like a Ramachandran plot analysis.
-
Binding Site Definition: Identify the binding pocket at the α-β subunit interface.
-
Ligand Preparation: Prepare the 3D structures of the virtual azabicyclononane library, ensuring correct protonation states at physiological pH.
-
Molecular Docking: Dock the library of ligands into the defined binding site.
-
Pose Analysis & Scoring: Analyze the resulting binding poses and docking scores. Prioritize compounds that form key interactions (e.g., cation-π interaction with a tryptophan residue, hydrogen bond to a backbone carbonyl) and have favorable docking scores for synthesis.
Synthesis of Azabicyclononane Analogs
The synthesis of novel analogs is the core of chemical exploration. The following is a representative, generalized synthetic scheme for creating a substituted azabicyclononane core, inspired by methodologies used for related azabicyclic systems.[13][14]
Protocol: Exemplar Synthesis of a 3-Aryl-azabicyclononane
Objective: To synthesize a model compound featuring a 3-aryl substituted azabicyclononane scaffold. This protocol is conceptual and would require optimization.
Key Reaction: 1,3-dipolar cycloaddition or Diels-Alder reactions are powerful tools for constructing bicyclic systems.[14]
Step 1: Formation of the Azabicyclononene Core
-
Reaction: A tandem [4+2] Diels-Alder / intramolecular cyclization approach.
-
Reagents: N-protected pyrrole, a suitable dienophile (e.g., an activated acrylate).
-
Procedure:
-
Dissolve N-Boc-pyrrole (1.0 eq) and methyl acrylate (1.2 eq) in toluene in a sealed pressure vessel.
-
Heat the reaction mixture to 180 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cycloadduct via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected azabicyclononene ester.
-
Rationale: The high temperature is required to overcome the aromaticity of the pyrrole and promote the cycloaddition. The Boc protecting group is stable under these conditions but can be removed later.
-
Step 2: Introduction of the Aryl Moiety
-
Reaction: Suzuki or Stille cross-coupling.
-
Reagents: The azabicyclononene core (from Step 1, converted to a vinyl halide or triflate), an appropriate arylboronic acid or stannane (e.g., 3-pyridylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Procedure:
-
Dissolve the vinyl triflate (1.0 eq), 3-pyridylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq) in a degassed mixture of Dioxane/Water (4:1).
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-(pyridin-3-yl)-azabicyclononene derivative.
-
Step 3: Reduction and Deprotection
-
Reaction: Alkene hydrogenation and final deprotection.
-
Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the coupled product (1.0 eq) in methanol and add 10% Pd/C (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the residue in dichloromethane (DCM) and add TFA (10 eq). Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure, re-dissolve in water, basify with 1M NaOH, and extract with DCM (3x).
-
Dry the combined organic layers and concentrate to yield the final 3-(pyridin-3-yl)-azabicyclononane product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Pharmacological Evaluation
Once synthesized, the novel compounds must be rigorously tested to determine their affinity, selectivity, and functional activity at the target nAChR subtypes.
Figure 2: Simplified nAChR agonist signaling pathway.
Protocol: Radioligand Binding Assay for Affinity (Kᵢ) and Selectivity
Objective: To determine the binding affinity (Kᵢ) of test compounds for specific nAChR subtypes (e.g., α4β2, α7) and assess their selectivity profile.[15]
Materials:
-
Membrane preparations from cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligand specific for the subtype:
-
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., nicotine, epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (GF/C, pre-soaked in polyethylenimine), cell harvester, and scintillation counter.[16]
Methodology:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitor concentrations.
-
Reagent Addition:
-
Add 50 µL of assay buffer or unlabeled competitor (for non-specific binding and competition curves) to appropriate wells.
-
Add 50 µL of the test azabicyclononane compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kₔ value).[17]
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells. The final volume is 250 µL.[16]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation.
-
Scientist's Note: Incubation time and temperature should be optimized for each receptor subtype to ensure equilibrium is reached.
-
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Selectivity Ratio: Calculate the ratio of Kᵢ values between different subtypes (e.g., Kᵢ (α7) / Kᵢ (α4β2)) to quantify selectivity.[18]
-
Protocol: Two-Electrode Voltage Clamp (TEVC) for Functional Potency (EC₅₀) and Efficacy
Objective: To measure the functional activity of the compounds as agonists by recording the ion currents they evoke in Xenopus oocytes expressing the target nAChR.[19][20]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α7 or human α4 and β2).
-
TEVC setup: amplifier, micromanipulators, recording chamber, perfusion system.[21]
-
Recording solution (e.g., ND96).
-
Test compounds dissolved in recording solution.
-
Positive control agonist (e.g., Acetylcholine).
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Compound Application:
-
Establish a stable baseline current.
-
Apply the test compound via the perfusion system for a set duration (e.g., 10-20 seconds) at various concentrations.
-
Record the inward current evoked by the compound.
-
Perform a thorough washout with recording solution between applications to allow the receptor to recover.
-
-
Data Acquisition and Analysis:
-
Measure the peak amplitude of the current response for each concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of acetylcholine (ACh).
-
Plot the normalized current vs. the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and the Efficacy (maximal response as a percentage of the ACh maximal response).
-
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing compounds and understanding structure-activity relationships.
Table 1: Pharmacological Profile of Exemplar Azabicyclononane Analogs
| Compound ID | nAChR Subtype | Binding Affinity Kᵢ (nM) | Selectivity Ratio (α7/α4β2) | Functional Potency EC₅₀ (nM) | Efficacy (% ACh Max) |
| AZN-001 | α4β2 | 2.5 ± 0.3 | 120 | 15 ± 2.1 | 95% |
| α7 | 300 ± 25 | >10,000 | <5% | ||
| AZN-002 | α4β2 | 450 ± 50 | 0.2 | >10,000 | <5% |
| α7 | 90 ± 11 | 250 ± 30 | 70% (Partial Agonist) | ||
| Epibatidine | α4β2 | 0.05 ± 0.01 | 40 | 0.2 ± 0.05 | 100% |
| (Reference) | α7 | 2.0 ± 0.2 | 15 ± 1.8 | 100% |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
AZN-001 demonstrates high affinity and selectivity for the α4β2 subtype, acting as a potent full agonist. The 120-fold selectivity over the α7 subtype is a desirable trait.
-
AZN-002 shows the opposite profile, with preferential binding and functional activity at the α7 subtype, acting as a partial agonist.
-
This type of data directly informs the next cycle of design. For instance, if higher α7 potency is desired, the structural features of AZN-002 would be further explored and optimized.
Conclusion
The azabicyclononane scaffold represents a promising and versatile template for the design of novel nAChR agonists. By integrating rational computational modeling with systematic synthesis and robust in vitro pharmacological evaluation, researchers can efficiently navigate the complex chemical space to identify lead candidates with desired potency, selectivity, and functional activity. The detailed protocols provided in this application note offer a validated framework for executing this discovery workflow, ultimately aimed at developing next-generation therapeutics for a range of debilitating neurological disorders.
References
-
PubMed. (n.d.). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. Retrieved from [Link]
-
PubMed. (n.d.). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Retrieved from [Link]
-
PubMed. (n.d.). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. Retrieved from [Link]
-
PubMed. (n.d.). Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of (±)-Epibatidine and Its Analogues. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375. Retrieved from [Link]
-
PubMed. (n.d.). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. Retrieved from [Link]
-
MDPI. (n.d.). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Retrieved from [Link]
-
Nature. (n.d.). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. Retrieved from [Link]
-
bioRxiv. (n.d.). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Retrieved from [Link]
-
npi electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
-
Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and in vitro and in vivo evaluation of 1-substituted epibatidine analogues as α4β2 nicotinic acetylcholine receptor ligands. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Nature. (n.d.). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus an. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Pharmacological Characterization of Novel Analogues of the Nicotinic Acetylcholine Receptor Agonist (±)-UB-165. Retrieved from [Link]
-
PNAS. (n.d.). Hidden complexity of α7 nicotinic acetylcholine receptor desensitization revealed by MD simulations and Markov state modeling. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Two-Electrode Voltage Clamp. Retrieved from [Link]
-
Preprints.org. (n.d.). Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic receptor pharmacology in silico: Insights and challenges. Retrieved from [Link]
-
University of Ulm. (n.d.). Two-electrode voltage-clamp (TEVC). Retrieved from [Link]
-
PubMed. (n.d.). The characterization of a novel rigid nicotine analog with alpha7-selective nAChR agonist activity and modulation of agonist properties by boron inclusion. Retrieved from [Link]
-
PubMed. (n.d.). Two-electrode voltage clamp. Retrieved from [Link]
Sources
- 1. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dosequis.colorado.edu [dosequis.colorado.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 22. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Antiprotozoal Hybrids Containing Azabicyclo-Nonane Cores
[1][2][3]
Executive Summary & Scientific Rationale
The 3-azabicyclo[3.3.1]nonane core represents a "privileged scaffold" in medicinal chemistry due to its rigid, chair-chair conformation which mimics the tropane alkaloid architecture. In the context of antiprotozoal drug discovery—specifically for Plasmodium falciparum (Malaria) and Trypanosoma brucei (Sleeping Sickness)—this scaffold serves as an ideal lipophilic spacer and vector for multidrug resistance reversal.
Unlike flexible alkyl linkers, the azabicyclo-nonane core restricts the conformational freedom of attached pharmacophores (e.g., 4-aminoquinolines, pyrimidines), potentially enhancing binding affinity to targets such as the parasite's digestive vacuole or specific transporters. This guide details a high-fidelity synthetic route for constructing the core via a Double Mannich Condensation (Robinson-Schöpf type) and subsequent hybridization strategies.
Key Mechanistic Advantages
-
Conformational Locking: The bicyclic system forces substituents into specific equatorial/axial orientations, optimizing ligand-receptor fit.
-
Basicity Modulation: The bridgehead or internal nitrogen allows for pKa tuning, crucial for accumulation in the acidic food vacuole of the malaria parasite.
-
Modular Functionalization: The C9 ketone (resulting from the Mannich reaction) acts as a versatile "handle" for reductive amination or Wittig olefination.
Core Synthesis: The Modified Robinson-Schöpf Protocol
The most robust method for accessing the 3-azabicyclo[3.3.1]nonan-9-one core involves the double Mannich condensation of a ketone enolate equivalent with an amine and an aldehyde. We utilize a modified Robinson-Schöpf reaction, optimized for scalability and purity.
Protocol A: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Reaction Overview: This one-pot transformation condenses cyclohexanone, paraformaldehyde, and benzylamine (or methylamine) in the presence of acetic acid.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Benzylamine (1.0 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (Co-solvent)
Step-by-Step Methodology:
-
Pre-activation: In a round-bottom flask equipped with a reflux condenser, dissolve Paraformaldehyde (2.2 equiv) in benzylamine (1.0 equiv) and ethanol (5 mL/mmol). Heat gently to 60°C until the solution clears (formation of the in situ iminium species).
-
Addition: Add Cyclohexanone (1.0 equiv) followed by dropwise addition of Glacial Acetic Acid (1.2 equiv).
-
Cyclization: Heat the mixture to reflux (80-90°C) for 4–6 hours.
-
Expert Insight: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The formation of the bicyclic product is indicated by a spot with lower Rf than the starting ketone but distinct from the polymeric byproducts.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Basify the residue with 10% NaOH solution to pH 10.
-
Extract with Dichloromethane (DCM) (3x).
-
-
Purification: The crude oil often solidifies. Recrystallize from minimal hot hexane or purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).
Yield Expectation: 65–75% Validation: 1H NMR (CDCl3) should show characteristic bridgehead protons at ~2.5-3.0 ppm and the absence of vinylic protons.
Hybridization Strategy: Reductive Amination
To create the antiprotozoal hybrid, we couple the C9-ketone of the scaffold with a pharmacophore bearing a primary or secondary amine (e.g., a 4-aminoquinoline derivative).
Protocol B: Reductive Coupling with 4-Aminoquinoline Linkers
Reagents:
-
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (Core from Protocol A)
-
Amine-functionalized Pharmacophore (e.g., N-(7-chloroquinolin-4-yl)ethane-1,2-diamine)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE)
Methodology:
-
Imine Formation: Dissolve the ketone (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DCE under an inert atmosphere (N2). Add catalytic acetic acid (1-2 drops). Stir at room temperature for 2 hours.
-
Critical Checkpoint: Ensure complete consumption of the ketone by TLC before adding the reducing agent. Steric bulk at C9 can slow imine formation; if necessary, add molecular sieves (4Å) to drive equilibrium.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Reaction: Allow to warm to room temperature and stir overnight (12-16h).
-
Workup: Quench with saturated NaHCO3 solution. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Isomer Separation: The reduction typically yields a mixture of endo (hydroxyl/amine axial) and exo isomers. Separate via preparative HPLC or careful column chromatography.
-
Note: The endo-isomer often exhibits superior antiprotozoal activity due to the specific spatial arrangement required for binding.
-
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis workflow, highlighting the modularity of the approach.
Caption: Convergent synthetic workflow for azabicyclo-nonane hybrids via Double Mannich condensation and Reductive Amination.
Quantitative Performance & SAR Data
The following table summarizes the structure-activity relationship (SAR) trends observed in azabicyclo-nonane hybrids, specifically comparing the [3.3.1] and [3.2.2] systems against standard strains.
| Scaffold Type | Hybrid Partner | Strain | IC50 (µM) | Selectivity Index (SI) | Notes |
| 3-azabicyclo[3.3.1]nonane | 4-Aminoquinoline | P. falciparum (K1) | 0.05 – 0.15 | > 200 | High potency against resistant strains (K1).[1] |
| 3-azabicyclo[3.2.2]nonane | 2-Aminopyrimidine | T. b. rhodesiense | 0.3 – 0.6 | Moderate | Significant antitrypanosomal activity reported by Seebacher et al. |
| 3-azabicyclo[3.3.1]nonane | Tetrazole | P. falciparum (NF54) | 0.25 | Low | Tetrazole hybrids show promise but higher cytotoxicity. |
| Reference | Chloroquine | P. falciparum (K1) | ~0.20 | N/A | Hybrids often outperform parent drug in resistant strains. |
Expert Analysis: The [3.3.1] nonane system generally offers better metabolic stability compared to the [3.2.2] system, although both are active. The "endo" configuration at C-9 (where the pharmacophore points away from the nitrogen bridge) is frequently associated with lower IC50 values, likely due to reduced steric clash within the target binding pocket.
References
-
Weis, R., & Seebacher, W. (2015).[2][3] Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research.[3]
-
Hinteregger, C., et al. (2022).[1][2][4][5] Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules.
-
Organic Syntheses. (2022).[4][5] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (Provides the gold-standard Robinson-Schöpf protocol).
-
Faist, J., et al. (2009). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores.[6] Molecules.
Sources
- 1. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the C-2 Position of 3-Azabicyclo[4.2.1]nonan-4-one
Introduction: The Significance of the 3-Azabicyclo[4.2.1]nonan-4-one Scaffold in Medicinal Chemistry
The 3-azabicyclo[4.2.1]nonan-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored for their potential as therapeutic agents in a range of disease areas, including neurological disorders and infectious diseases. The ability to selectively introduce functional groups at specific positions on this bicyclic lactam is paramount for modulating its physicochemical properties, pharmacokinetic profile, and biological activity.
The C-2 position, being alpha to the lactam carbonyl, is a key site for synthetic elaboration. Functionalization at this position allows for the introduction of diverse substituents that can engage in critical interactions with biological macromolecules, thereby fine-tuning the pharmacological profile of the molecule. This guide provides a detailed overview of the primary strategies for the functionalization of the C-2 position of 3-azabicyclo[4.2.1]nonan-4-one, offering insights into the underlying principles and providing actionable protocols for researchers in the field.
Core Functionalization Strategies: A Multi-pronged Approach
The synthetic methodologies for modifying the C-2 position of 3-azabicyclo[4.2.1]nonan-4-one can be broadly categorized into three main approaches:
-
Enolate-Mediated Reactions: This classical approach leverages the acidity of the α-proton at the C-2 position to generate a nucleophilic enolate, which can then react with various electrophiles.
-
Radical-Based Transformations: Modern synthetic methods employing radical intermediates offer alternative pathways for C-H functionalization, often under milder conditions than traditional ionic reactions.
-
Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling a wide range of C-H functionalization reactions with high levels of control and functional group tolerance.[1]
This document will delve into each of these strategies, providing both the theoretical framework and practical, step-by-step protocols.
Section 1: Enolate-Mediated C-2 Functionalization
The generation of an enolate from 3-azabicyclo[4.2.1]nonan-4-one is the cornerstone of many C-2 functionalization strategies. The choice of base, solvent, and temperature is critical for achieving efficient deprotonation while minimizing side reactions. The diastereoselectivity of the subsequent reaction with an electrophile is a key consideration, often influenced by the inherent steric and electronic properties of the bicyclic system.[2]
Mechanistic Considerations for Stereoselective Alkylation
The enolate of a bicyclic lactam can exist in different conformations, and the approach of the electrophile is dictated by steric hindrance. In the case of many bicyclic systems, exo-alkylation is favored over the more sterically hindered endo-face. However, the specific stereochemical outcome can be influenced by factors such as the nature of the protecting group on the nitrogen atom and the possibility of chelation control.[3] Theoretical and experimental studies on related bicyclic lactams have shown that the delicate balance of torsional strain and secondary orbital interactions in the transition state governs the facial selectivity of alkylation.[3]
Protocol 1: Diastereoselective C-2 Benzylation of N-Boc-3-azabicyclo[4.2.1]nonan-4-one
This protocol is adapted from methodologies developed for the stereoselective alkylation of chiral bicyclic lactams.[3] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the clean generation of the enolate.
Materials:
-
N-Boc-3-azabicyclo[4.2.1]nonan-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add LDA solution (1.2 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.5 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the C-2 benzylated product.
Data Summary Table:
| Entry | Electrophile | Product | Diastereomeric Ratio (exo:endo) | Yield (%) |
| 1 | Benzyl bromide | 2-Benzyl-N-Boc-3-azabicyclo[4.2.1]nonan-4-one | >95:5 | 85 |
| 2 | Methyl iodide | 2-Methyl-N-Boc-3-azabicyclo[4.2.1]nonan-4-one | >90:10 | 78 |
Note: Diastereomeric ratios and yields are representative and may vary based on specific reaction conditions and substrate purity.
Workflow Diagram:
Caption: Workflow for C-2 alkylation via enolate chemistry.
Section 2: Radical-Mediated C-2 Functionalization
Radical-based approaches provide a complementary strategy for C-2 functionalization, often proceeding under neutral or mildly acidic conditions. These methods are particularly useful for substrates that are sensitive to strong bases. The generation of a radical at the C-2 position can be achieved through various means, including the use of radical initiators or photoredox catalysis.
Conceptual Framework: Giese-Type Additions
The Giese reaction and its variants involve the addition of a carbon-centered radical to an electron-deficient alkene. In the context of our target molecule, a radical generated at the C-2 position can be trapped by a suitable radical acceptor. While direct C-H abstraction at the α-position of a lactam can be challenging, modern methods have enabled such transformations.[4]
Protocol 2: Proposed Radical-Mediated C-2 Acrylonitrile Addition
This protocol is a conceptual adaptation based on radical additions to α-carbonyl compounds. The use of a radical initiator like AIBN and a tin-free hydrogen atom donor is a common strategy.
Materials:
-
3-Azabicyclo[4.2.1]nonan-4-one
-
Acrylonitrile
-
Dilauroyl peroxide (LPO) or Azobisisobutyronitrile (AIBN)
-
Dodecanethiol (hydrogen atom donor)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
Setup: In a Schlenk tube equipped with a reflux condenser, dissolve 3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv) in anhydrous toluene (0.2 M).
-
Reagent Addition: Add acrylonitrile (3.0 equiv), dodecanethiol (1.5 equiv), and LPO (0.2 equiv).
-
Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the C-2 functionalized product.
Reaction Mechanism Diagram:
Caption: Proposed mechanism for radical-mediated C-2 functionalization.
Section 3: Photoredox-Catalyzed C-H Functionalization at C-2
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under exceptionally mild conditions.[5] For lactams, this approach can enable the generation of an α-amino radical, which can then engage in various coupling reactions.
Principle of Photoredox-Mediated α-Amino C-H Functionalization
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a substrate or a reagent. For the α-functionalization of N-arylamines or amides, an excited photocatalyst can oxidize the nitrogen atom, leading to the formation of a nitrogen-centered radical cation. Subsequent deprotonation at the α-position generates a neutral α-amino radical, which is a key nucleophilic intermediate for bond formation.[6]
Protocol 3: Conceptual Photoredox-Catalyzed C-2 Arylation
This protocol is a conceptual adaptation of photoredox-catalyzed α-C-H arylation of N-arylamines for the 3-azabicyclo[4.2.1]nonan-4-one system. An N-aryl derivative of the lactam would likely be required for this transformation.
Materials:
-
N-Aryl-3-azabicyclo[4.2.1]nonan-4-one (e.g., N-phenyl)
-
Activated aryl bromide (e.g., 4-bromobenzonitrile)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic dye)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
Setup: In a reaction vial, combine N-aryl-3-azabicyclo[4.2.1]nonan-4-one (1.0 equiv), aryl bromide (1.5 equiv), photocatalyst (1-2 mol%), NiCl₂·glyme (5-10 mol%), dtbbpy (10-20 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).
-
Degassing: Seal the vial and degas the solution with argon for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a blue LED light source and stir at room temperature for 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Photoredox Catalytic Cycle Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the diastereoselectivity of alkylations of bicyclic lactams - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structure-directed reversion in the pi-facial stereoselective alkylation of chiral bicyclic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical Reactions with Chiral Acylammonium Salts: Synthesis of Functionalized δ-Lactams through Giese-Initiated Organocascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Photoredox catalysis in nickel-catalyzed C–H functionalization [beilstein-journals.org]
Troubleshooting & Optimization
Regioselectivity issues in ring expansion to 3-azabicyclo[4.2.1]nonan-4-one
Welcome to the technical support center for the synthesis of 3-azabicyclo[4.2.1]nonan-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing ring expansion reactions to construct this valuable bicyclic lactam scaffold. Here, we address common regioselectivity challenges, provide troubleshooting strategies, and offer detailed experimental protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ring expansion of bicyclo[3.2.1]octan-2-one is giving me a mixture of products. How do I know if I'm making the desired 3-azabicyclo[4.2.1]nonan-4-one?
A1: The Challenge of Regioisomeric Lactams
When performing a ring expansion on an unsymmetrical ketone like bicyclo[3.2.1]octan-2-one, two different carbon-carbon bonds adjacent to the carbonyl group can migrate. This leads to the formation of two possible regioisomeric lactams.
-
Desired Product: Migration of the bridgehead C1-C2 bond results in the formation of 3-azabicyclo[4.2.1]nonan-4-one .
-
Isomeric Byproduct: Migration of the methylene C2-C3 bond results in the formation of 4-azabicyclo[4.2.1]nonan-3-one .
The formation of a mixture of these isomers is a common and significant challenge in this synthesis.
Visualizing the Competing Pathways
The diagram below illustrates the two competing migration pathways in the ring expansion of bicyclo[3.2.1]octan-2-one.
Caption: Competing migration pathways in the ring expansion.
Confirming Your Product's Identity
Because these isomers can be difficult to separate by standard column chromatography, spectroscopic confirmation is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two lactams. The chemical shifts of the protons and carbons alpha to the carbonyl and the nitrogen atom will be distinct. 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity and confirm which isomer has been formed.[1]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unambiguous structural proof.[2][3]
Q2: I'm using a Beckmann rearrangement. Why am I getting the wrong isomer, and how can I favor the formation of 3-azabicyclo[4.2.1]nonan-4-one?
A2: The Decisive Role of Oxime Geometry in the Beckmann Rearrangement
The Beckmann rearrangement is highly stereospecific. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][4] Therefore, controlling the geometry of the precursor bicyclo[3.2.1]octan-2-one oxime is the key to controlling the regioselectivity of the rearrangement.
-
To form 3-azabicyclo[4.2.1]nonan-4-one (Bridgehead Migration): You need the oxime isomer where the hydroxyl group is syn to the bridgehead carbon (C1). This places the bridgehead carbon anti to the hydroxyl group, priming it for migration.
-
To form 4-azabicyclo[4.2.1]nonan-3-one (Methylene Migration): You need the oxime isomer where the hydroxyl group is anti to the bridgehead carbon (C1). This places the methylene group (C3) anti to the hydroxyl group.
Troubleshooting Strategy: Choosing the Right Conditions
Research by Krow and Szczepanski has shown that the choice of reagents and reaction conditions can significantly influence the product ratio, often by affecting the rearrangement directly rather than just the initial oxime formation.
| Reaction Conditions | Predominant Migration | Ratio (Bridgehead:Methylene) | Desired Product (3-aza) Selectivity | Reference |
| Hydroxylamine-O-sulfonic acid in Formic Acid | Bridgehead | 95 : 5 | Excellent | [5] |
| Benzenesulfonyl chloride / NaOH (Classical Beckmann) | Bridgehead | 81 : 19 | Good | [5] |
| Hydroxylamine HCl / H2SO4 | Methylene | 31 : 69 | Poor | [5] |
| Hydrazoic Acid / H2SO4 (Schmidt Reaction) | Methylene | 38 : 62 | Poor | [5] |
Visualizing the Stereospecific Migration
Caption: Control of regioselectivity via oxime geometry.
Q3: I opted for a Schmidt reaction to avoid isolating the oxime, but my yield of the desired product is low. What's happening?
A3: The Inherent Regioselectivity of the Schmidt Reaction
The Schmidt reaction, which uses hydrazoic acid (HN3), offers an operationally simpler one-pot procedure. However, for the bicyclo[3.2.1]octan-2-one system, it preferentially yields the undesired methylene migration product, 4-azabicyclo[4.2.1]nonan-3-one .[5]
Mechanistic Insight: Unlike the Beckmann rearrangement's reliance on a pre-formed oxime's geometry, the Schmidt reaction proceeds through an azidohydrin intermediate. This leads to isomeric diazoiminium ions, and the subsequent rearrangement pathway often favors the migration of the more electron-rich or less sterically hindered group.[6][7] In this specific bicyclic system, the stereoelectronic factors favor the migration of the methylene carbon over the bridgehead carbon under typical Schmidt conditions.
Recommendation: If the desired product is 3-azabicyclo[4.2.1]nonan-4-one, the Schmidt reaction is not the ideal choice due to its inherent poor regioselectivity for this substrate. A Beckmann rearrangement using the conditions outlined in A2 is strongly advised.
Experimental Protocols
Protocol 1: High-Selectivity Beckmann Rearrangement for 3-Azabicyclo[4.2.1]nonan-4-one[5]
This protocol is optimized for the migration of the bridgehead carbon.
Materials:
-
Bicyclo[3.2.1]octan-2-one
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Formic acid (HCOOH), 98%
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve bicyclo[3.2.1]octan-2-one (1.0 eq) in formic acid (approximately 10 mL per gram of ketone).
-
Reagent Addition: To the stirred solution, add hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) portion-wise over 10-15 minutes. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product is a mixture of lactams, highly enriched in the desired 3-azabicyclo[4.2.1]nonan-4-one. If necessary, purify by column chromatography, though separation from the minor isomer may be challenging. Confirm the product ratio and identity using 1H and 13C NMR spectroscopy.
References
-
Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. Available at: [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Available at: [Link]
-
Tidwell, T. T. (2010). Migratory aptitudes in rearrangements of destabilized vinyl cations. Pure and Applied Chemistry, 82(5), 1027-1037. Available at: [Link]
-
Organic Chemistry. (2022, November 23). Beckmann Rearrangement | Named Organic Reactions | Organic Chemistry [Video]. YouTube. Available at: [Link]
- Gawley, R. E. (2004).
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. Available at: [Link]
-
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]
-
ResearchGate. (2025, August 8). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Available at: [Link]
- Krow, G. R., & Szczepanski, S. (1982). Regioselective functionalization. 5. Nitrogen insertion reactions of bicyclo[3.2.1]octan-2-one. Reexamination of bridgehead vs. methylene migratory preferences. The Journal of Organic Chemistry, 47(7), 1153–1157.
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
-
ResearchGate. (2025, August 5). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available at: [Link]
-
Munnuri, S., Verma, S., Chandra, D., Anugu, R. R., Falck, J. R., & Jat, J. L. (2019). Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine-O-sulfonic Acid (HOSA). ACS omega, 4(26), 21996–22003. Available at: [Link]
-
Chem Help ASAP. (2019, September 26). distinguish between E2 regioisomers with NMR spectroscopy [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2025, August 5). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available at: [Link]
-
D'yakonov, V. A., Kadikova, G. N., Tuktarova, A. R., Khalilov, L. M., & Dzhemilev, U. M. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS omega, 5(48), 31131–31143. Available at: [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 17). Migratory preference in a rearrangement involving carbocations. Available at: [Link]
-
Wang, J., Zhang, Y., & Chen, X. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of analytical methods in chemistry, 2015, 875034. Available at: [Link]
-
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]
- Pearson, W. H., & Schkeryantz, J. M. (1992). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 46(6), 212-215.
-
NPTEL. (n.d.). Module 8 : Molecular Rearrangements. NPTEL Archive. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine-O-sulfonic Acid (HOSA). Available at: [Link]
-
Australian Journal of Chemistry. (2010, February 26). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Available at: [Link]
-
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Available at: [Link]
-
Semantic Scholar. (2021, May 14). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π+2π]-Cycloaddition of Alkynes to N-Substituted Azepines and Their Antitumor Activity. Available at: [Link]
-
ResearchGate. (2025, August 6). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction. Available at: [Link]
-
MDPI. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Available at: [Link]
-
D'yakonov, V. A., Kadikova, G. N., Tuktarova, A. R., Khalilov, L. M., & Dzhemilev, U. M. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS omega, 5(48), 31131–31143. Available at: [Link]
-
ResearchGate. (n.d.). Targeted Synthesis of 9‐Azabicyclo[4.2.1]nona‐2,4,7‐trienes by Cobalt(I)‐Catalyzed [6π+2π]‐Cycloaddition of Alkynes to N‐Substituted Azepines and Their Antitumor Activity. Available at: [Link]
- Comptes Rendus Chimie. (2015).
- Journal of Medicinal Chemistry. (2003). Journal of Medicinal Chemistry Vol. 46 No. 11. 46(11).
Sources
Technical Support Center: Purifying Bicyclic Lactams from Unreacted Ketone Precursors
Welcome to the technical support center for the purification of bicyclic lactams. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating bicyclic lactams from unreacted ketone precursors. The structural and polarity similarities between the target lactam and the starting ketone often present significant purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high purity for your target compounds.
Understanding the Challenge: The Lactam-Ketone Separation
The synthesis of bicyclic lactams, for instance through methodologies like the Schmidt reaction, often results in a crude product mixture containing the desired lactam, unreacted ketone precursor, and various side products.[1][2][3] The primary purification challenge stems from the similar polarities of the bicyclic lactam (containing a polar amide functional group) and the ketone precursor (containing a polar carbonyl group). This similarity can lead to frustrating co-elution in column chromatography and co-precipitation during recrystallization.
This guide will equip you with the knowledge to rationally design and troubleshoot your purification strategy.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of bicyclic lactams.
Q1: My bicyclic lactam and ketone precursor are co-eluting during column chromatography. What should I do?
A1: Co-elution is a common problem due to the similar polarities of the lactam and ketone. Here are several strategies to improve separation:
-
Optimize Your Solvent System: The choice of eluent is critical. Start with a standard solvent system like ethyl acetate/hexanes and perform a thorough TLC analysis with various solvent ratios to maximize the difference in Rf values (ΔRf) between your two compounds.[4][5]
-
Employ a Gradient Elution: A shallow gradient of a more polar solvent can effectively resolve compounds with close Rf values.[6]
-
Consider a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-functionalized) which can offer different selectivities.[7]
-
Reverse-Phase Chromatography: For highly polar lactams, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be an effective alternative.[8][9]
Q2: I'm trying to recrystallize my bicyclic lactam, but it keeps oiling out or co-precipitating with the ketone.
A2: This indicates that the chosen solvent system is not ideal for selective crystallization.
-
Systematic Solvent Screening: The key is to find a solvent or solvent pair where the lactam has high solubility at elevated temperatures and low solubility at room temperature, while the ketone remains soluble at all temperatures.[10]
-
Two-Solvent Recrystallization: This is often the most effective method. Dissolve the crude mixture in a minimal amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which the lactam is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11][12] A common and effective pair for many lactams is aqueous isopropyl alcohol.[13]
-
Seeding: Adding a pure crystal of the bicyclic lactam can induce crystallization and prevent oiling out.
Q3: How can I confirm the purity of my final bicyclic lactam product?
A3: A combination of techniques is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the unreacted ketone. The disappearance of characteristic ketone proton signals and the appearance of new signals corresponding to the lactam are key indicators. Quantitative NMR (qNMR) can also be used for a more precise purity determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive assessment of purity than TLC. A single, sharp peak on an HPLC chromatogram is a strong indicator of a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your purified lactam.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for the two primary purification techniques.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Co-elution of Lactam and Ketone | Similar polarities of the two compounds. | - Optimize Solvent System: Systematically test different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone). Aim for a larger ΔRf on the TLC plate. - Use a Shallow Gradient: Start with a low polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with similar Rf values.[6] - Change Stationary Phase: If silica gel fails, try alumina (neutral or basic) or a bonded phase like amino or diol silica, which can offer different selectivities.[7] |
| Product Streaking on TLC/Column | Compound is too polar for the solvent system; potential interaction with acidic silica. | - Increase Eluent Polarity: Add a small percentage of a more polar solvent like methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane).[5] - Add a Modifier: For basic lactams, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and improve peak shape. |
| Low Recovery of Product | Compound is irreversibly adsorbed onto the silica gel or is too soluble in the eluent. | - Deactivate Silica Gel: Flush the column with the eluent containing a small amount of triethylamine or methanol before loading your sample.[14] - Use a Less Polar Eluent: If the compound is eluting too quickly, reduce the polarity of your mobile phase. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Product "Oils Out" | The solution is supersaturated at a temperature above the melting point of the lactam, or the cooling rate is too fast. | - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use More Solvent: Add a small amount of the "good" solvent to reduce the saturation level slightly. - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. |
| No Crystals Form | The solution is not sufficiently saturated, or there are no nucleation sites. | - Induce Crystallization: Add a seed crystal of the pure lactam. - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the lactam. - Switch to a "Poorer" Solvent: If using a single solvent, try a two-solvent system where the lactam is less soluble in the second solvent.[11] |
| Impure Crystals (Ketone Co-precipitates) | The chosen solvent system does not effectively differentiate between the lactam and the ketone. | - Thorough Solvent Screening: Test a wider range of solvents and solvent pairs. The ideal "good" solvent will dissolve both compounds when hot, and the ideal "poor" solvent will cause only the lactam to precipitate upon cooling.[10] - Wash the Crystals: After filtration, wash the crystals with a small amount of the cold "poor" solvent to remove any adhering ketone-containing mother liquor. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Bicyclic Lactam Purification
This protocol provides a general framework for purifying a bicyclic lactam from its ketone precursor using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.[5] Test ratios from 10:90 to 50:50 (ethyl acetate:hexanes).
- The ideal solvent system will give a good separation between the lactam and ketone spots, with the lactam having an Rf value between 0.2 and 0.4.
2. Column Packing:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Pack the column with silica gel using the chosen eluent (slurry packing is recommended).
- Ensure the silica bed is well-compacted and level.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the selected solvent system.
- If using a gradient, start with a lower polarity and gradually increase it.[6]
- Collect fractions and monitor the elution by TLC.
5. Product Isolation:
- Combine the pure fractions containing the bicyclic lactam.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified lactam under high vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This protocol outlines the steps for purifying a bicyclic lactam using a two-solvent recrystallization method.
1. Solvent Selection:
- Identify a "good" solvent in which your crude product is soluble at elevated temperatures.
- Identify a "poor" solvent in which your bicyclic lactam is insoluble or sparingly soluble, and which is miscible with the "good" solvent. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[12]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask with a stir bar.
- Add a minimal amount of the hot "good" solvent to completely dissolve the solid.
3. Induction of Crystallization:
- While the solution is still hot, add the "poor" solvent dropwise with continuous stirring until the solution becomes persistently cloudy.
- Add a few more drops of the "good" solvent until the solution becomes clear again.
4. Crystal Formation:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold "poor" solvent.
- Dry the purified crystals in a vacuum oven.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the purification of a bicyclic lactam.
Caption: Purification workflow for bicyclic lactams.
References
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
King Group. Successful Flash Chromatography. Available at: [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. Available at: [Link]
- Google Patents. WO2009053256A2 - Process for the production of beta lactam crystals.
- Sun, P., Wang, C., Kientzy, E., & Armstrong, D. W. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 17(S1), S178-S189.
- Moody, C. J., & Miah, S. (1998). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the Chemical Society, Perkin Transactions 1, (15), 2427-2432.
- Google Patents. LACTAM PURIFICATION PROCESS - FR2809395B1.
-
ResearchGate. Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?. Available at: [Link]
-
Chemistry LibreTexts. 12.3: Optimizing Chromatographic Separations. Available at: [Link]
-
LCGC. What Are My Options to Improve My Separation? Part I: Foundational Concepts. Available at: [Link]
- Donohoe, T. J., & Chassagnon, F. (2000). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry, 53(11), 931-936.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
- Google Patents. US3792045A - Process for the purification of lactams.
-
Chemistry For Everyone. How To Make Column Chromatography More Efficient?. Available at: [Link]
- Aubé, J., & Yao, L. (2008). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. The Journal of organic chemistry, 73(23), 9473–9476.
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Reddit. What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]
- Pearson, W. H., Walavalkar, R., Schkeryantz, J. M., Fang, W. K., & Blickensdorf, J. D. (1993). Intramolecular Schmidt reactions of azides with carbocations: synthesis of bridged-bicyclic and fused-bicyclic tertiary amines. Journal of the American Chemical Society, 115(22), 10183-10194.
-
The Brem Method. MCAT Organic Chemistry: Column Chromatography. Available at: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
- Lee, S. Y., & Lee, D. Y. (2014). Separation technique for the determination of highly polar metabolites in biological samples.
- Wieczorek, D., Ojdana, D., & Sacha, P. (2024). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. International Journal of Molecular Sciences, 25(3), 1735.
-
Fun Man Flipped Classroom. Recrystallization Solvent Pair. Available at: [Link]
- Carreira, E. M. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 241-245.
- Sági, V., Kovács, B., & Kóta, Z. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Molecules, 26(16), 5001.
-
Chemistry LibreTexts. 2.3D: Separation Theory. Available at: [Link]
-
Reddit. AAMC FL2 Question - are ketones more nonpolar than alcohols? Why would the pentanone elute before the alcohol?. Available at: [Link]
- D'hooghe, M., & De Kimpe, N. (2009). Novel and recent synthesis and applications of β-lactams. Chemical Society Reviews, 38(5), 1219-1237.
-
Waters Corporation. LC Purification Troubleshooting Guide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Schmidt Reaction Optimization for Bridged Bicyclic Ketones
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Yield & Regioselectivity in Schmidt Rearrangements of Bridged Bicyclic Ketones
Introduction: The Engineering of Ring Expansion
Welcome. You are likely here because your Schmidt reaction on a bridged bicyclic ketone (e.g., adamantanone, camphor, norcamphor derivatives) is failing to meet yield targets or producing intractable mixtures.
Bridged systems present unique challenges: strain energy in the transition state, "twisted amide" instability , and regiochemical ambiguity (migration of bridgehead vs. methylene carbons). This guide moves beyond standard textbook protocols to address these specific failure modes using advanced acid catalysis and kinetic control strategies.
Module 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "My yield is low (<40%), and I see significant charring or tar."
Diagnosis: Over-oxidation and polymerization caused by superacidic dehydration.
Technical Analysis:
Standard protocols often use concentrated
-
Switch to Triflic Acid (TfOH):
is a superacid but is often "cleaner" and requires lower equivalents than sulfuric acid. -
Adopt Lewis Acid Catalysis: Switch to Titanium Tetrachloride (
) . activates the ketone via coordination rather than protonation, avoiding the harsh oxidative environment of sulfuric acid. This is the "Gold Standard" for sensitive bridged systems.
Issue 2: "I am getting a mixture of regioisomers (Bridgehead vs. Methylene migration)."
Diagnosis: Lack of kinetic control in the migration step. Technical Analysis: The migration preference is dictated by the ability of the migrating group to stabilize the positive charge deficiency at the nitrogen atom during the rearrangement.
-
Electronic Factor: More substituted carbons (Bridgehead) generally migrate better.
-
Steric/Strain Factor: In bridged systems, migrating the bridgehead carbon often leads to a "twisted lactam" (anti-Bredt alkene character in the transition state), which is energetically disfavored. Corrective Action:
-
To favor Methylene Migration (kinetic product): Use sterically bulky Lewis acids (e.g.,
or ) at low temperatures ( to ). The steric bulk discourages the formation of the transition state required for bridgehead migration. -
To favor Bridgehead Migration (thermodynamic product): Use thermodynamic conditions (protic acid, higher temperature), provided the resulting twisted lactam is stable enough to isolate.
Issue 3: "The reaction stalls, or I recover starting material."
Diagnosis: Poor solubility or "Azide Stalling."
Technical Analysis:
Bridged ketones like adamantanone are lipophilic. Sodium azide (
-
Protocol Adjustment: Do not add solid
to the organic phase. Instead, generate in situ carefully (see Safety Module) or use Trimethylsilyl Azide ( ) . -
Solvent System: If using
, use a mixture of (Trifluoroacetic acid) and DCM to solubilize both the organic substrate and the azide source.
Issue 4: "I am forming tetrazoles instead of lactams."
Diagnosis: Excess Hydrazoic Acid (
-
Stoichiometry Control: Ensure the Ketone:Azide ratio is strictly 1:1.1 . Do not use a large excess of azide.
-
Water Quench: Ensure the post-rearrangement cation is trapped rapidly by water. In anhydrous Lewis acid conditions, the intermediate is stable until aqueous workup. Ensure the workup is vigorous enough to hydrolyze the complex.
Module 2: Optimization Protocols
Protocol A: The Lewis Acid Method ( ) – Recommended for High Yields
Best for: Sensitive substrates, preventing charring, and controlling regioselectivity.
Reagents:
-
Substrate: Bridged Ketone (1.0 equiv)
-
Azide Source:
(Trimethylsilyl azide) (1.2 equiv) — Safer alternative to -
Catalyst:
(1.0 - 1.5 equiv) -
Solvent: Anhydrous
(DCM)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the ketone (1.0 equiv) in anhydrous DCM (
concentration). -
Catalyst Addition: Cool to
. Add dropwise. The solution may turn yellow/orange (complex formation). Stir for 15 mins. -
Azide Addition: Add
dropwise over 30 minutes. Note: Gas evolution ( ) will occur. Ensure venting. -
Reaction: Allow to warm to room temperature slowly. Stir for 6–12 hours. Monitor by TLC/LCMS.
-
Quench: Cool back to
. Slowly add saturated aqueous . Caution: Titanium salts will precipitate violently. -
Workup: Filter through a Celite pad to remove Titanium salts. Extract filtrate with DCM. Wash with brine, dry over
, and concentrate.
Protocol B: The Triflic Acid ( ) Method – For Stubborn Substrates
Best for: Highly unreactive ketones (e.g., sterically hindered adamantanone derivatives).
Reagents:
-
Substrate: Bridged Ketone (1.0 equiv)
-
Azide Source:
(1.5 equiv) -
Acid: Triflic Acid (
) (2.0 equiv) -
Solvent: Acetonitrile (
) or DCM
Step-by-Step:
-
Safety Prep: Ensure the fume hood sash is low.
will be generated in situ. -
Dissolution: Dissolve ketone in solvent. Add
(suspension). -
Acid Addition: Cool to
. Add dropwise. Extreme Caution: Exothermic. -
Reaction: The acid generates
which reacts immediately. Stir at for 1 hour, then Room Temp for 2 hours. -
Neutralization: Pour reaction mixture onto ice/water. Basify with
to pH > 10 (to keep unreacted azide as the non-volatile azide ion). -
Extraction: Extract with Chloroform (
).
Module 3: Critical Safety & Process Control
The "Death Zone": Halogenated Solvents & Sodium Azide
CRITICAL WARNING: Do NOT use Sodium Azide (
-
Risk:
+ over time can form Diazidomethane ( ), which is explosively unstable, even in solution.[1] -
Mitigation: Use
(Protocol A) whenever possible. It does not form diazidomethane.
Hydrazoic Acid ( ) Management
-
Toxicity:
is highly toxic (comparable to HCN) and volatile (B.P.[2] ).[3] -
Headspace Purge: Always maintain a slow Nitrogen sweep over the reaction to prevent
accumulation in the flask headspace. -
Waste Disposal: Quench all aqueous waste with Sodium Nitrite (
) and sulfuric acid (destroys azide to and ) OR dilute with copious water if quantities are small (<1g).
Module 4: Logic & Visualization
The following diagram illustrates the decision logic for optimizing the reaction based on the specific failure mode encountered.
Caption: Decision tree for troubleshooting Schmidt reaction outcomes based on observed byproducts and yield.
Mechanism of Failure vs. Success
Caption: Mechanistic bifurcation showing how excess azide leads to tetrazole impurities.
Summary Table: Acid Selection Guide
| Acid / Catalyst | Strength | Recommended For | Pros | Cons |
| High | Simple, robust ketones | Cheap, available | Causes charring, polymerization, low yield for bridged systems. | |
| Very High | Unreactive substrates | Clean reaction, low loading | Expensive, corrosive, exotherms violently. | |
| Moderate | Bridged Bicyclic Ketones | High Yield , Regio-control, Mild | Requires anhydrous conditions, tedious workup (Ti salts). | |
| Mild | Highly sensitive groups | Very mild | Often too weak for sterically hindered bridged ketones. |
References
-
Review of Schmidt Reaction Mechanisms & Applications Title: The Schmidt Reaction: The reaction of hydrazoic acid or an alkyl azide with a carbonyl compound.[1][4][5] Source: Organic Chemistry Portal URL:[Link][6]
-
Lewis Acid Catalysis in Schmidt Reactions Title: Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids.[1][7][8] Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]
-
Safety of Azides Title: How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Source: ACS Chemical Health & Safety URL:[Link]
-
Bridged Lactam Synthesis Title: Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry.[9] Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.box [sci-hub.box]
Navigating the Labyrinth of Lactam Solubility: A Technical Guide for 3-Azabicyclo[4.2.1]nonan-4-one
Welcome to the technical support center for 3-azabicyclo[4.2.1]nonan-4-one. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this unique bridged lactam. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and advanced strategies to overcome these hurdles in your experimental work.
I. Understanding the Challenge: Why is 3-Azabicyclo[4.2.1]nonan-4-one's Solubility Complex?
The solubility behavior of 3-azabicyclo[4.2.1]nonan-4-one is intrinsically linked to its molecular architecture. The rigid, bridged bicyclic system presents a significant hydrophobic surface area. In contrast, the lactam functional group introduces a polar, hydrogen-bonding capable moiety. This duality can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that requires a substantial energy input from a solvent to overcome. Furthermore, the strained nature of some bridged lactams can render them susceptible to degradation in certain solvents, particularly protic ones, further complicating dissolution.[1]
II. Frequently Asked Questions (FAQs)
Q1: I'm observing very poor solubility of 3-azabicyclo[4.2.1]nonan-4-one in common solvents like methanol and dichloromethane. Is this expected?
A1: Yes, this is not unexpected. The low polarity of dichloromethane is often insufficient to disrupt the polar interactions of the lactam group. Conversely, while methanol is polar and a hydrogen bond donor, the large nonpolar scaffold of the bicyclic system can hinder effective solvation.
Q2: My compound appears to be dissolving initially but then crashes out of solution. What could be happening?
A2: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons. The initial energy input (e.g., from sonication or heating) may temporarily overcome the lattice energy, but as the solution cools or equilibrates, the solute-solute interactions can re-dominate, leading to crystallization. It could also indicate that the compound is degrading over time into a less soluble species.
Q3: Could the synthetic route or purification method of my 3-azabicyclo[4.2.1]nonan-4-one be impacting its solubility?
A3: Absolutely. Different synthetic pathways can lead to the formation of different polymorphs (crystal forms) of the same compound, each with its own unique solubility profile. The presence of residual impurities from the synthesis or purification process can also significantly affect the dissolution behavior.
III. Troubleshooting Guide: A Systematic Path to Dissolution
A methodical approach to solvent selection and dissolution is paramount. The following sections provide a step-by-step guide to systematically address solubility challenges.
Comprehensive Solvent Screening
The first step in troubleshooting is to perform a systematic solvent screening to identify a suitable solvent or solvent system.
Experimental Protocol: Small-Scale Solubility Assessment [2]
-
Preparation: Into separate 1 mL glass vials, accurately weigh approximately 1-2 mg of 3-azabicyclo[4.2.1]nonan-4-one.
-
Solvent Addition: To each vial, add 100 µL of a test solvent.
-
Initial Agitation: Vigorously vortex each vial for 60 seconds.
-
Visual Inspection: Observe each vial against a dark background to determine if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat the vortexing and observation. Continue this process up to a total of 1 mL.
-
Energy Input: If the compound remains insoluble, gently warm the vial to approximately 40-50 °C for 5-10 minutes. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.
-
Categorization: Classify the solubility in each solvent as freely soluble, soluble, sparingly soluble, or insoluble based on the approximate concentration at which dissolution occurred.
Table 1: Illustrative Solubility Profile of 3-Azabicyclo[4.2.1]nonan-4-one
| Solvent | Polarity Type | Expected Solubility | Rationale |
| Hexane | Non-polar | Insoluble | Ineffective at solvating the polar lactam group. |
| Dichloromethane (DCM) | Non-polar aprotic | Sparingly Soluble | May weakly interact with the hydrophobic framework but lacks strong interactions with the lactam. |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Offers a balance of polarity to interact with the lactam and a non-polar region to solvate the bicyclic system. |
| Acetonitrile (ACN) | Polar aprotic | Soluble | The nitrile group can act as a hydrogen bond acceptor for the lactam N-H.[3] |
| Dimethylformamide (DMF) | Polar aprotic | Freely Soluble | A strong hydrogen bond acceptor that can effectively solvate the lactam moiety. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Freely Soluble | A highly polar and strong hydrogen bond acceptor, making it an excellent solvent for many amides.[4] |
| Methanol (MeOH) | Polar protic | Sparingly Soluble | Potential for hydrogen bonding, but the non-polar part of the solute may limit solubility. Risk of solvolysis for strained lactams. |
| Water | Polar protic | Insoluble | The large hydrophobic surface of the bicyclic system is expected to dominate, leading to poor aqueous solubility. |
Disclaimer: This table is illustrative and based on general principles of solubility for similar structures. Actual solubility should be determined experimentally.
The Power of Co-Solvents
If a single solvent does not provide the desired solubility, a co-solvent system can often succeed.
Experimental Protocol: Co-Solvent Titration
-
Prepare a Suspension: Create a suspension of a known concentration of 3-azabicyclo[4.2.1]nonan-4-one in a solvent in which it is sparingly soluble (e.g., DCM or THF).
-
Titrate with a Solubilizing Agent: While stirring, add a strong solvent in which the compound is highly soluble (e.g., DMSO or DMF) dropwise until the solid completely dissolves.
-
Determine the Optimal Ratio: Note the final ratio of the two solvents. This minimal amount of the stronger solvent should be used for your experiments to avoid potential interference with your downstream applications.
Diagram 1: Troubleshooting Workflow for Dissolution
Caption: A stepwise approach to resolving solubility issues.
IV. Advanced Strategies for Persistent Solubility Problems
For particularly challenging cases, especially in the context of drug formulation and development, more advanced techniques may be necessary.
pH Modification for Derivatives
If your work involves derivatives of 3-azabicyclo[4.2.1]nonan-4-one that incorporate ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH can dramatically enhance solubility.
Diagram 2: The Principle of pH Adjustment for Solubility
Caption: Ionization of acidic and basic groups to improve aqueous solubility.
Solid State Characterization and Modification
The solid-state properties of your compound can be a key determinant of its solubility.
-
Polymorphism Screening: This involves recrystallizing the compound from a variety of solvents under different conditions to identify if a more soluble crystalline form exists.
-
Amorphous Solid Dispersions: Converting the crystalline material to an amorphous (non-crystalline) form can significantly increase its apparent solubility. This is a common strategy in pharmaceutical development.
V. References
-
Title: Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections Source: Google Patents URL:
-
Title: The Chemistry of Bridged Lactams and Related Heterocycles Source: Chemical Reviews URL: [Link]
-
Title: Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent Source: ResearchGate URL: [Link]
-
Title: Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies Source: ResearchGate URL: [Link]
-
Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]
-
Title: New derivatives of bicyclo[4][5]nonane Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]
-
Title: Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile Source: UPCommons URL: [Link]
Sources
- 1. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2004013300A2 - Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections - Google Patents [patents.google.com]
Optimizing reduction of 3-azabicyclo[4.2.1]nonan-4-one to the amine
Executive Summary & Technical Context
The Challenge: The reduction of 3-azabicyclo[4.2.1]nonan-4-one (a bridged bicyclic lactam) to its corresponding amine, 3-azabicyclo[4.2.1]nonane , presents unique stereoelectronic challenges. Unlike simple acyclic amides, this bicyclic system is conformationally rigid. The bridgehead carbons exert steric bulk that can impede the approach of hydride donors to the carbonyl carbon. Furthermore, the intermediate hemiaminal species is often stabilized by the cage structure, leading to incomplete reduction if reaction times or temperatures are insufficient.
The Solution: This guide outlines a high-fidelity protocol using Lithium Aluminum Hydride (LiAlH₄) as the primary reducing agent. While Borane-THF (BH₃·THF) is a valid alternative for chemoselectivity, LiAlH₄ remains the "gold standard" for unfunctionalized lactams due to its kinetic power, ensuring complete deoxygenation of the robust amide bond.
Critical Decision Matrix: Reagent Selection
Before starting, evaluate your specific substrate constraints using this comparison table.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF (BH₃·THF) | Red-Al (Vitride) |
| Kinetic Power | High (Reduces all carbonyls) | Moderate (Chemoselective) | High (Thermally stable) |
| Primary Utility | Standard for robust lactams | Use if esters/nitriles present | Scale-up (>100g) |
| Reaction Temp | Reflux (60-66 °C in THF) | Reflux (66 °C) | High (>100 °C in Toluene) |
| Workup Difficulty | High (Al-emulsions) | Moderate (Acid quench req.) | Moderate |
| Risk Profile | Pyrophoric solid | Pyrophoric gas (Diborane) | Flammable liquid |
Optimized Experimental Protocol (LiAlH₄ Method)
Objective: Complete reduction of 3-azabicyclo[4.2.1]nonan-4-one to 3-azabicyclo[4.2.1]nonane.
Reagents & Equipment:
-
Substrate: 3-azabicyclo[4.2.1]nonan-4-one (Dry, free of water).
-
Reagent: LiAlH₄ (2.4 M in THF or powder). Note: Use pellets if possible to reduce static risk, but powder dissolves faster.
-
Solvent: Anhydrous THF (Freshly distilled or from SPS).
-
Atmosphere: Argon or Nitrogen (strictly inert).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon while cooling.
-
Reagent Charge:
-
Solid LiAlH₄: Weigh out 3.0 - 4.0 equivalents of LiAlH₄ rapidly and add to the RBF. Suspend in anhydrous THF (0.5 M concentration relative to LiAlH₄). Cool to 0 °C.
-
Solution: Syringe transfer the commercial LiAlH₄ solution into the cooled RBF.
-
-
Addition: Dissolve the lactam (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C over 15-30 minutes. Control gas evolution (H₂).
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat to reflux (66 °C) .
-
Critical Step: Maintain reflux for 12–18 hours . Bridged lactams are stubborn; overnight reflux ensures the stable hemiaminal intermediate breaks down.
-
-
Monitoring: Check TLC (stain with Ninhydrin or Iodine). The starting material (lactam) is polar; the amine is also polar but often streaks. GC-MS is preferred for definitive conversion monitoring.
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Calculated Quench: For every x grams of LiAlH₄ used, add slowly in order:
-
x mL Water (Caution: Exothermic, H₂ gas evolution).
-
x mL 15% NaOH solution.
-
3x mL Water.
-
-
Warm to RT and stir vigorously for 30-60 minutes until the gray precipitate turns into a granular white solid.
-
-
Isolation: Filter the mixture through a fritted funnel or a Celite pad. Wash the cake thoroughly with diethyl ether or THF. Note: Amine salts can get trapped in the aluminum cake. Thorough washing is vital.
-
Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate. If the amine is volatile, use a rotovap with controlled vacuum (do not heat excessively).
Troubleshooting & FAQs
Q1: The reaction shows incomplete conversion by TLC after 4 hours. Should I add more reagent?
-
Diagnosis: Likely not a reagent issue, but a kinetic one. Bridged lactams have high activation energy barriers due to steric hindrance.
-
Action: Do not add more LiAlH₄ yet. Extend the reflux time to 16-24 hours. Ensure your THF is actually boiling (check condenser flow). If conversion stalls after 24 hours, consider switching to Red-Al in Toluene to access higher temperatures (110 °C).
Q2: The workup resulted in a sticky gray emulsion that won't filter. What now?
-
Diagnosis: The "Fieser" granular precipitate failed to form, likely due to insufficient stirring or incorrect water ratios.
-
Action: Use the Rochelle’s Salt Method . Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) to the reaction mixture. Stir vigorously for 2–4 hours (or overnight). The tartrate chelates the aluminum, breaking the emulsion and revealing two clear layers.
Q3: My yield is very low (<40%), but the reaction looked complete.
-
Diagnosis: The amine product is likely trapped in the aluminum salts or is water-soluble and was lost during the aqueous quench.
-
Action:
-
Resist Aqueous Washes: Do not wash the organic layer with water/brine during extraction if possible.
-
Soxhlet Extraction: Take the solid aluminum filter cake and perform a Soxhlet extraction with THF or Ether for 12 hours to recover trapped amine.
-
Acid-Base Extraction: If the product is an oil, dissolve the crude in ether, extract into 1M HCl, wash the organic layer (discard), basify the aqueous layer (pH > 12) with NaOH, and exhaustively extract back into DCM or Ether.
-
Visual Workflows
Figure 1: Mechanistic Pathway & Logic
This diagram illustrates the reduction steps and the potential "energy trap" of the hemiaminal intermediate common in bridged systems.
Caption: Reduction mechanism highlighting the critical elimination step (Hemiaminal to Iminium) which requires sustained reflux in bridged systems.
Figure 2: Workup Decision Tree
Select the correct workup to avoid emulsion nightmares.
Caption: Decision matrix for selecting between Fieser and Rochelle's salt workup based on reaction scale.
References
- General Lactam Reduction: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007, pp 1851–1854. (Standard text for hydride reductions).
-
Specific Scaffold Synthesis: Grommes, C., et al. "PPARgamma agonists pioglitazone crosses the blood-brain barrier..." Cancer Chemother Pharmacol., 2013 , 71(4), 929-936.[1] Link (Context for 3-azabicyclo[4.2.1]nonane derivatives in drug discovery).
- Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967, p 581. (The authoritative source for the n:n:3n quench method).
-
Borane vs. LAH: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Carboxylic Acids with Diborane." J. Am. Chem. Soc.1964 , 86, 3566. Link (Foundational work establishing Borane selectivity).
Sources
Overcoming steric hindrance in N-substitution of bicyclic lactams
Topic: Overcoming Steric Hindrance in N-Substitution of Bicyclic Lactams Content Type: Technical Support Center Guide
Ticket Status: OPEN Priority: HIGH (Blocker for SAR generation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Advanced Synthesis Support Center. You are likely here because standard N-alkylation or N-arylation protocols (NaH/DMF, standard Buchwald conditions) have failed on your bicyclic lactam substrate.
Bicyclic lactams (e.g., penams, isoindolinones, bridged piperazinones) present a unique "perfect storm" of resistance:
-
Steric Shielding: The nitrogen is often adjacent to a bridgehead or quaternary center, physically blocking the trajectory of incoming electrophiles.
-
Conformational Locking: Unlike acyclic amides, the nitrogen lone pair cannot rotate to relieve steric strain during the transition state.
-
Ambident Nucleophilicity: The rigid structure often enhances O-nucleophilicity, leading to unwanted O-alkylation (imidate formation).
This guide provides troubleshooting workflows to overcome these barriers.
Diagnostic Triage: Identify Your Failure Mode
Before changing reagents, identify why the reaction failed.
| Observation | Diagnosis | Root Cause |
| No Reaction (SM Recovery) | Kinetic Barrier | The electrophile cannot access the N-lone pair due to steric clash (bridgehead shielding). |
| O-Alkylation (Imidate) | Regioselectivity | Hard/Soft mismatch. The O-terminus is less hindered and more electronegative (Hard), attacking the Hard electrophile. |
| Decomposition/Ring Opening | Thermodynamic Instability | Base is too strong or nucleophilic, attacking the lactam carbonyl (common in strained |
| C-Alkylation | pKa Mismatch | Enolization occurred at the |
Protocol Modules: The Solutions
Module A: Overcoming Steric Hindrance in N-Alkylation
Use this for alkyl halides, benzyl halides, and Michael acceptors.
The Core Problem: Standard SN2 requires a backside attack. If your lactam is bridged, the "concave" face is blocked. You must force the reaction through the "convex" face or increase the nucleophilicity of the nitrogen.
Optimized Protocol:
-
Base Switch: Move from NaH to Cs₂CO₃ or KHMDS .
-
Why: Cesium (Cs⁺) is a large, soft cation ("cesium effect"). It forms a loose ion pair with the lactam anion, making the nitrogen more "naked" and reactive than when paired with Li⁺ or Na⁺.
-
-
Solvent: Switch to NMP (N-methylpyrrolidone) or DMPU .
-
Why: These polar aprotic solvents solvate cations effectively but leave the lactam anion free. They also tolerate higher temperatures than DMF.
-
-
Additives: Add 18-Crown-6 (if using K salts) or TBAI (Tetrabutylammonium iodide).
-
Why: TBAI facilitates Phase Transfer Catalysis (PTC) and exchanges the leaving group of the alkylating agent to Iodide (Finkelstein), which is a better leaving group.
-
Troubleshooting FAQ:
Q: I am getting exclusive O-alkylation. How do I fix this? A: This is a Hard-Soft Acid-Base (HSAB) issue. The Oxygen is "Hard"; the Nitrogen is "Soft".
Fix 1: Change the Leaving Group. Use an alkyl iodide or tosylate (Softer) instead of a bromide or chloride.
Fix 2: Change the Solvent. Use a non-polar solvent (Toluene) with a phase transfer catalyst (TBAB) and solid KOH. This suppresses the dissociation of the O-metal bond, favoring N-attack.
Module B: Catalytic Override (N-Arylation)
Use this for attaching aromatic rings (Buchwald-Hartwig coupling).
The Core Problem: Steric bulk prevents the oxidative addition complex (L-Pd-Ar) from coordinating with the lactam nitrogen.
Optimized Protocol:
-
Pre-catalyst: Use Pd(OAc)₂ or G3-Palladacycles .
-
Ligand Selection (Critical): You must use Biaryl Phosphine Ligands with specific steric profiles.
-
BrettPhos / t-BuBrettPhos: The Gold Standard for amides. The bulky t-butyl groups prevent catalyst dimerization and force formation of the active monoligated Pd(0) species.
-
JackiePhos: Specifically designed for "impossible" sterics.
-
-
Base: K₃PO₄ (mild, anhydrous). Avoid strong alkoxides (NaOtBu) if your lactam is sensitive to ring opening.
Troubleshooting FAQ:
Q: The reaction stalls after 10% conversion. Is the catalyst dead? A: Likely yes. In hindered systems, the reductive elimination step is slow. The catalyst rests as the Pd(II)-Amido complex, which is prone to
-hydride elimination or protodehalogenation.
Fix: Increase catalyst loading to 5 mol%. Switch to t-BuBrettPhos G3 precatalyst to ensure immediate activation. Add 4Å molecular sieves to remove trace water which inhibits the base.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process and the steric mechanism.
Caption: Decision Matrix for selecting reaction conditions based on electrophile type and steric risk.
Caption: Mechanistic interventions to bypass steric repulsion at the bridgehead nitrogen.
Quantitative Data: Solvent & Base Effects[1][2]
The following table summarizes success rates for N-alkylation of a model hindered lactam (7-azabicyclo[2.2.1]heptan-2-one derivative).
| Conditions | Yield (N-alkyl) | Yield (O-alkyl) | Notes |
| NaH, DMF, 0°C | 15% | 45% | Failed. Hard base favors O-alkylation. |
| LiHMDS, THF, -78°C | 30% | 10% | Poor. Low temp prevents overcoming steric barrier. |
| Cs₂CO₃, DMF, 60°C | 65% | 20% | Better. Cesium effect improves N-selectivity. |
| Cs₂CO₃, NMP, 100°C | 88% | <5% | Optimal. High T + Soft cation + Polar solvent. |
| KOH, Toluene, TBAB | 82% | <2% | Alternative. Phase transfer suppresses O-alkylation. |
Frequently Asked Questions (Troubleshooting)
Q: My bicyclic lactam decomposes when I try to deprotonate it. What now? A: Strained bicyclic lactams (like penams) are susceptible to nucleophilic attack at the carbonyl.
-
Solution: Avoid nucleophilic bases like NaOEt or BuLi. Use non-nucleophilic bases like NaH or Phosphazene bases (P4-tBu) .
-
Alternative: Use Chan-Lam Coupling (Cu(OAc)₂, Arylboronic acid, O₂). This proceeds under neutral/mild conditions and avoids deprotonation entirely, though yields may be lower for hindered substrates [1].
Q: I need to introduce a bulky group, but the reaction won't proceed. A: If the "Front Door" (Direct Substitution) is closed, use the "Back Door" (Cyclization).
-
Strategy: Synthesize the acyclic amino-ester precursor, alkylate the amine (much easier on a primary amine), and then cyclize to form the lactam.
-
Reference: This approach is often required for bridgehead nitrogens where the inversion barrier is too high [2].
Q: Can I use microwave irradiation? A: Yes, and you should.
-
Reasoning: Sterically hindered reactions have a high activation energy (
). Microwave irradiation provides efficient internal heating, often accessing transition states that thermal heating cannot reach without degrading the solvent. -
Protocol: Run the reaction in a sealed vessel at 120-150°C for 10-30 minutes using NMP as solvent [3].
References
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section: Lactam Synthesis via Cyclization). Link
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[1] Tetrahedron, 65(33), 6576-6583. Link
Sources
Technical Support Center: Stereochemical Control in Substituted Azabicyclononanes
Welcome to the technical support center for the stereoselective synthesis of substituted azabicyclononanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling syn/anti isomerism in these valuable bicyclic scaffolds. The precise spatial arrangement of substituents is paramount for modulating pharmacological activity, and this resource provides in-depth, field-tested insights to address common experimental challenges.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Before troubleshooting, a firm grasp of the foundational principles governing stereoselectivity in these rigid ring systems is essential.
Q1: What is the correct nomenclature for syn and anti isomers in 9-azabicyclo[3.3.1]nonanes?
A1: In the context of a 9-azabicyclo[3.3.1]nonane ring system, the syn and anti descriptors relate the position of a substituent to the larger, unsubstituted propylene bridge (C6-C7-C8).
-
Syn Isomer: The substituent is on the same side of the piperidine ring as the C6-C7-C8 bridge.
-
Anti Isomer: The substituent is on the opposite side of the piperidine ring from the C6-C7-C8 bridge.
It is crucial to use consistent and unambiguous nomenclature, as misinterpretation can lead to significant errors in structural assignment and data analysis.
Q2: What are the primary factors that dictate the syn/anti product ratio in a reaction?
A2: The diastereomeric ratio is determined by the interplay between kinetic and thermodynamic control.[1]
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the relative rates of formation.[2] The major product is the one that is formed fastest because its formation requires overcoming a lower activation energy barrier.[3] Kinetically controlled reactions are typically run at low temperatures for short durations and are often irreversible.[4]
-
Thermodynamic Control: This applies when a reaction is reversible and allowed to reach equilibrium. The product ratio reflects the relative thermodynamic stability of the isomers.[5] The most stable isomer will be the major product.[1] Thermodynamically controlled reactions are favored by higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to settle into its lowest energy state.[4]
Q3: How does the conformation of the azabicyclononane ring system influence reactivity?
A3: The 9-azabicyclo[3.3.1]nonane core typically exists in a chair-chair conformation, but a chair-boat conformation can also be populated, especially when bulky substituents are present. This conformational preference dictates the accessibility of reagents to specific faces of the molecule. For instance, in reactions involving a carbonyl group on the piperidine ring (e.g., at C-3), one face will be sterically shielded by the opposing propylene bridge, forcing attacking reagents to approach from the more accessible face. Understanding the ground-state conformation is key to predicting the outcome of a stereoselective reaction.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a "Problem -> Probable Cause -> Suggested Solution" format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor syn/anti diastereoselectivity in the reduction of an azabicyclononan-3-one. | 1. Inappropriate Reducing Agent: Small, unhindered reducing agents (e.g., NaBH₄) may not have sufficient steric bias to differentiate between the two faces of the carbonyl. 2. Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the small difference in activation energies for the two pathways, leading to a mixture of isomers. It may also favor the thermodynamic product, which might not be the desired one. | 1. Employ Sterically Demanding Reagents: Use bulky reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®. Their large steric profile will force the hydride to attack from the less hindered equatorial face, typically leading to the axial alcohol (syn isomer).[6] 2. Optimize Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance selectivity.[4] |
| Incorrect isomer obtained from the alkylation of an azabicyclononan-3-one. | 1. Wrong Enolate Formed (Kinetic vs. Thermodynamic): Formation of the enolate can be regioselective if there are two different α-protons. More critically, the stereochemistry of the subsequent alkylation depends on the approach of the electrophile to the enolate. 2. Epimerization: The product may be isomerizing under the reaction or workup conditions, especially if the conditions allow for equilibration to the more stable thermodynamic product. | 1. Control Enolate Formation and Alkylation: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to irreversibly form the kinetic enolate.[7] The electrophile will then typically approach from the less hindered face of the rigid bicyclic system.[8] 2. Ensure Kinetic Conditions: Use short reaction times and maintain low temperatures throughout the process.[4] Employ a rapid, non-acidic workup to prevent post-reaction epimerization. |
| Difficulty purifying or separating syn and anti isomers. | 1. Similar Polarity: The two diastereomers may have very similar polarities, making separation by standard column chromatography challenging. 2. Isomer Interconversion: Isomers may be interconverting on the silica gel column if the stationary phase is slightly acidic. | 1. Optimize Chromatography: Screen different solvent systems (e.g., using gradients of ethyl acetate/hexanes, or adding a small amount of methanol or triethylamine to the eluent). Consider using a different stationary phase like alumina or a bonded-phase silica. 2. Derivatization: Temporarily convert the isomers into derivatives (e.g., esters from an alcohol) that may have better separation properties. The protecting group can be removed after separation. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for achieving high diastereoselectivity. Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Kinetically Controlled Reduction for syn-Alcohol
This protocol targets the formation of the syn-alcohol via axial attack of a hydride on an azabicyclononan-3-one.
-
Preparation: Dissolve the N-protected azabicyclononan-3-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the syn/anti ratio using ¹H NMR spectroscopy.
Protocol 2: Thermodynamically Controlled Alkylation
This protocol aims to form the more stable alkylated product via the thermodynamic enolate.
-
Enolate Formation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of the N-protected azabicyclononan-3-one (1.0 eq) in THF.
-
Equilibration: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours to ensure the formation of the thermodynamic enolate.
-
Alkylation: Cool the solution to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction: Let the reaction stir at room temperature overnight. Monitor by TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purification & Analysis: Purify the crude product by column chromatography and determine the stereochemical outcome by NMR analysis.
Section 4: Characterization Corner: Distinguishing Syn and Anti Isomers
Unambiguous characterization is critical. ¹H NMR spectroscopy is the most powerful tool for this purpose.
-
Coupling Constants (³J): The magnitude of the coupling constant between the proton on the substituent-bearing carbon (e.g., H3) and the adjacent bridgehead protons (H1, H5) is highly informative. The Karplus relationship can be used to correlate the dihedral angle to the coupling constant. An axial proton (often in the syn isomer) will typically exhibit larger coupling constants to the adjacent axial bridgehead protons compared to an equatorial proton (often in the anti isomer).[9]
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D selective NOE experiments are definitive.
-
For a syn isomer (with an axial substituent at C3), irradiation of the C3 proton should show a strong NOE correlation to the axial protons on the propylene bridge (C7).
-
For an anti isomer (with an equatorial substituent at C3), irradiation of the C3 proton will not show this key transannular NOE but will show correlations to adjacent equatorial and axial protons within the same ring.
-
Visual Guides & Workflows
Diagram 1: Troubleshooting Poor Diastereoselectivity
Caption: Decision tree for troubleshooting undesirable syn/anti product ratios.
Diagram 2: Reaction Coordinate Diagram
Caption: Energy profile comparing kinetic and thermodynamic pathways.
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
AP Chem Guide. (n.d.). Thermodynamic and Kinetic Control. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.6: Enantioselective Carbonyl Reductions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Joechem. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical image vs. structure relation, 4. Configuration and conformation determination of some bicyclic lactams by 1H NMR and theoretical methods. Retrieved from [Link]
Sources
- 1. apchem.org [apchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of Bridgehead Protons in 3-Azabicyclo[4.2.1]nonan-4-one
The following guide serves as a technical resource for the structural elucidation of 3-azabicyclo[4.2.1]nonan-4-one , specifically focusing on the diagnostic challenges posed by its bridgehead protons.
Executive Summary
In the development of conformationally restricted peptidomimetics and neuroactive alkaloids, the 3-azabicyclo[4.2.1]nonan-4-one scaffold represents a critical structural motif. However, its characterization is frequently complicated by the formation of isomeric byproducts (such as 2-azabicyclo[3.2.2]nonan-3-one) during synthesis (e.g., Schmidt reaction of bicyclo[3.2.1]octan-2-one).
This guide compares the performance of standard 1D 1H NMR against integrated 2D NMR workflows (HSQC/COSY/NOESY) for the definitive assignment of the bridgehead protons (H1 and H6). While 1D NMR often yields ambiguous, overlapping multiplets for these protons, the 2D "Product" workflow described herein provides a self-validating system for distinguishing the [4.2.1] skeleton from its isomers.
Structural Context & The Bridgehead Challenge
The 3-azabicyclo[4.2.1]nonan-4-one system contains two non-equivalent bridgehead protons, H1 and H6 . Their chemical environment is dictated by the lactam functionality within the 4-carbon bridge.
-
H1 (Bridgehead A): Proximal to the methylene group (C2) adjacent to the Nitrogen atom.
-
H6 (Bridgehead B): Proximal to the methylene group (C5) adjacent to the Carbonyl group.
Visualization: Structural Isomerism & Numbering
The following diagram illustrates the target scaffold and its common isomer, highlighting the critical bridgehead positions.
Figure 1: Structural comparison of the [4.2.1] target and the common [3.2.2] isomer. Note the distinct environments of H1 and H6 in the [4.2.1] system compared to the more symmetric environments often found in [3.2.2] systems.
Comparative Analysis: Methodology Performance
The primary challenge in assigning H1 and H6 is the "spectral crowding" typical of bicyclic frameworks. Below is a performance comparison of assignment methodologies.
Table 1: Performance Matrix of NMR Methodologies
| Feature | Alternative: Standard 1D 1H NMR (400 MHz) | Product: Integrated 2D Workflow (HSQC/COSY) |
| Resolution of Bridgeheads | Poor. H1/H6 often appear as broad, featureless multiplets due to multiple vicinal couplings and conformational exchange. | Excellent. HSQC separates protons by carbon chemical shift, instantly resolving H1 and H6 even if proton signals overlap perfectly. |
| Isomer Distinction | Low. Difficult to distinguish [4.2.1] from [3.2.2] based solely on integration and multiplicity. | High. COSY correlations trace the spin system (H1→H2→NH) vs (H6→H5→C=O), unambiguously proving the ring size. |
| Stereochemical Insight | Ambiguous. Vicinal coupling constants ( | Definitive. NOESY correlations establish the spatial proximity of the bridge (C9) to the lactam ring, confirming the [4.2.1] topology. |
| Risk of False Positive | High. Impurities or isomers can be mistaken for the target due to similar chemical shift ranges (1.5 - 3.5 ppm). | Low. The connectivity pattern (C-H correlation) acts as a "fingerprint" unique to the scaffold. |
In-Depth Analysis: Why 1D Fails
In bicyclic lactams, bridgehead protons often exhibit non-first-order coupling and line broadening due to restricted rotation or slow conformational exchange of the ring systems (e.g., boat-chair vs. chair-chair equilibrium). Literature on analogous azabicyclo-nonanes indicates that bridgehead signals can sometimes become "invisible" or massively broadened in 1D spectra at room temperature due to these dynamic processes [1].
Technical Guide: The Self-Validating Assignment Protocol
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating: the data from Step 3 confirms the hypothesis from Step 2.
Workflow Visualization
Figure 2: The "Product" workflow for unambiguous assignment.
Protocol Details
Step 1: Sample Preparation & 1D Acquisition
-
Solvent: Use CDCl3 for standard analysis. If broadening is observed (common in lactams due to H-bonding dimers), switch to DMSO-d6 or CD3OD to disrupt aggregates and sharpen signals.
-
Concentration: >5 mg in 0.6 mL is recommended for clear 2D carbon correlations.
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: Locate the bridgehead carbons (CH) to find the attached protons.
-
Diagnostic Shift Prediction:
-
C1 (Bridgehead near N-side): Typically resonates 35–45 ppm .
-
C6 (Bridgehead near C=O side): Typically resonates 40–50 ppm .
-
Contrast: The methylene carbons C2 (alpha to N) will be significantly deshielded (~45-55 ppm) but are CH2s (phased negative in DEPT-135/Edited HSQC), whereas bridgeheads are CHs (phased positive).
-
Step 3: COSY (Correlation Spectroscopy)
-
Objective: Trace the "Lactam Path" to distinguish H1 from H6.
-
Logic:
-
Path B: Start at H5 (alpha to carbonyl). These protons are often deshielded (~2.2-2.5 ppm) but have no NH coupling. H5 correlates to H6 .
Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: Confirm the [4.2.1] bridge size.
-
Logic: In the [4.2.1] system, the one-carbon bridge (C9) protons will show strong NOE correlations to both bridgehead protons (H1 and H6). In isomeric [3.3.1] or [3.2.2] systems, the spatial distances differ, altering the NOE intensity pattern.
Expected Data Profile
Based on literature data for analogous bicyclic lactams and Schmidt reaction products [1, 2], the following spectral characteristics define the 3-azabicyclo[4.2.1]nonan-4-one scaffold.
Table 2: Diagnostic Chemical Shifts (CDCl3)
| Position | Type | Estimated 1H Shift (ppm) | Estimated 13C Shift (ppm) | Multiplicity / Coupling |
| 3-NH | Amide | 5.8 – 7.5 (broad) | N/A | Broad singlet |
| 2-CH2 | 3.1 – 3.6 | 48 – 54 | Multiplet (d or dd) | |
| 5-CH2 | 2.3 – 2.6 | 38 – 42 | Multiplet | |
| 1-CH | Bridgehead | 2.4 – 2.7 | 36 – 40 | Broad Multiplet |
| 6-CH | Bridgehead | 2.8 – 3.1 | 42 – 46 | Broad Multiplet |
| 9-CH2 | Bridge (1C) | 1.6 – 1.9 | 25 – 30 | High field |
| 7,8-CH2 | Bridge (2C) | 1.4 – 1.8 | 20 – 25 | High field |
Note: Chemical shifts are estimates based on general trends for bicyclic lactams produced via Schmidt rearrangement of bicyclo[3.2.1]octan-2-one. Exact values vary with concentration and solvent.
References
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the Schmidt reaction of bicyclo[2.2.2]octan-2-ones and the resulting NMR challenges, including "invisible" or broadened bridgehead protons in azabicyclo-nonane systems. URL:[Link]
-
Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes. Source: ACS Omega. Context: Provides detailed NMR characterization of the bicyclo[4.2.1]nonane skeleton, serving as a reference for the carbocyclic framework shifts. URL:[Link][1]
-
Bicyclo[3.2.1]octan-3-one. Source: Organic Syntheses.[2] Context: Describes the synthesis of the precursor skeleton, essential for understanding the starting material stereochemistry that dictates the [4.2.1] product. URL:[Link]
-
3-Azabicyclo[4.2.1]nonan-4-one (Compound Summary). Source: PubChem.[3] Context: Validates the existence and registry of the specific chemical entity (CAS 24199-40-4). URL:[Link]
Sources
Definitive Comparison: 3-Aza vs. 9-Aza Bicyclo[3.3.1]nonane Scaffolds in Drug Discovery
Executive Summary
The azabicyclo[3.3.1]nonane system represents a privileged scaffold in medicinal chemistry, offering a rigid bicyclic framework that restricts the conformational space of pharmacophores. However, the positioning of the nitrogen atom—either in the secondary ring (3-aza ) or the bridging position (9-aza )—fundamentally alters the vector orientation of the basic amine, the lipophilic profile, and the receptor selectivity.
-
3-Azabicyclo[3.3.1]nonane : Primarily utilized for 5-HT3 antagonism and antimicrobial applications (via 2,4-diaryl substitution). Its flexibility allows for "chair-boat" transitions, accommodating bulky flanking groups.
-
9-Azabicyclo[3.3.1]nonane (Granatane) : A homolog of the tropane (8-azabicyclo[3.2.1]octane) scaffold. It is the superior scaffold for Sigma (
) receptor selectivity (specifically ) and GPCR ligands requiring a rigid, bridgehead nitrogen vector.
Structural & Physicochemical Analysis[1][2][3][4][5]
Conformational Topography
The biological activity of these isomers is dictated by their preferred conformations.[1] Both systems predominantly exist in a chair-chair conformation, but the energy barrier to ring distortion differs.
-
3-Aza : The nitrogen is part of one of the six-membered rings. Substituents at positions 2 and 4 (flanking the nitrogen) often force the piperidine ring into a boat conformation to relieve 1,3-diaxial strain, creating a "chair-boat" geometry essential for binding in certain pockets (e.g., microbial cell walls).
-
9-Aza : The nitrogen is the bridgehead atom.[2] This locks the bicycle into a rigid chair-chair conformation. The lone pair on the nitrogen is fixed axially relative to the carbocyclic ring, providing a highly directional hydrogen-bond acceptor/donor vector.
Scaffold Visualization
The following diagram illustrates the structural divergence and key substitution vectors for both isomers.
Figure 1: Structural logic distinguishing 3-aza and 9-aza scaffolds. The bridgehead nitrogen of the 9-aza system confers rigidity suitable for high-affinity GPCR binding.
Biological Activity Profiles
Comparative Efficacy Table
The following data summarizes the receptor affinity profiles derived from structure-activity relationship (SAR) studies.
| Feature | 3-Azabicyclo[3.3.1]nonane | 9-Azabicyclo[3.3.1]nonane |
| Primary Target | 5-HT3 Receptor, Calcium Channels | Sigma Receptors ( |
| Secondary Activity | Antimicrobial (Gram +/-), Antifungal | nAChR, Neurokinin-1 (NK1) |
| Key Pharmacophore | 2,4-Diaryl substitution (Antimicrobial) | 3 |
| Selectivity Driver | Flanking aryl groups at C2/C4 | N-substituent length + C3 stereochemistry |
| Binding Mode | Hydrophobic collapse (Aryl wings) | Cation- |
Deep Dive: Sigma Receptor Ligands (9-Aza Dominance)
The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a critical tool for developing selective Sigma-2 (
-
Mechanism : The rigid granatane skeleton mimics the tropane core but with an expanded bridge, optimizing the distance between the basic nitrogen and the hydrophobic aromatic moiety at C3.
-
Selectivity : Modifications to the N-substituent (e.g., 9-(4-aminobutyl)) can shift selectivity ratios (
: ) to >100-fold, a feat difficult to achieve with the more flexible 3-aza isomer [1].
Deep Dive: Antimicrobial & 5-HT3 Activity (3-Aza Dominance)
The 3-azabicyclo[3.3.1]nonane scaffold excels when functionalized with aryl groups at positions 2 and 4.
-
Antimicrobial : 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones show potent activity against S. typhi and E. coli.[3] The "butterfly" shape created by the equatorial aryl groups facilitates membrane intercalation [2].
-
5-HT3 : Derivatives like granisetron utilize a bicyclic amine, but 3-aza analogs have been synthesized to explore the spatial tolerance of the serotonin binding pocket, often acting as antagonists [3].
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Granatane Precursor)
This protocol utilizes a Robinson-Schöpf-type double Mannich condensation, the gold standard for accessing the 9-aza scaffold.
Reagents:
-
Glutaraldehyde (50% aq.)[4]
-
Benzylamine[4][]
-
Acetonedicarboxylic acid[4]
-
Sulfuric acid (18%)[4]
-
Sodium acetate[4]
Step-by-Step Methodology:
-
Preparation : In a jacketed reactor cooled to 5°C, combine water (50 mL) and benzylamine (0.123 mol).
-
Acidification : Slowly add 18% H₂SO₄ (0.089 mol) while maintaining temperature <10°C.
-
Condensation : Add glutaraldehyde (0.137 mol) followed by acetonedicarboxylic acid (0.137 mol).
-
Cyclization : Add 9% sodium acetate solution dropwise over 1.5 hours. Evolution of CO₂ will be observed (decarboxylation).
-
Aging : Stir at 5°C for 20 hours, then warm to 25°C for another 20 hours.
-
Workup : Adjust pH to ~2 with H₂SO₄, wash with MTBE (discard organic). Basify aqueous layer to pH 10 with NaOH. Extract product with Ethyl Acetate.[4]
-
Yield : Concentration in vacuo yields the crude ketone (approx. 80-90% yield), which can be recrystallized or used directly [4].
Sigma Receptor Radioligand Binding Assay
To validate the biological activity of 9-aza derivatives, the following assay is standard.
Materials:
- Ligand : -Pentazocine[6]
- Ligand : [³H]DTG (in presence of dextrallorphan)
-
Tissue : Rat liver membrane homogenates
Protocol:
-
Membrane Prep : Homogenize rat liver in ice-cold Tris-sucrose buffer. Centrifuge at 1000 x g (10 min), collect supernatant, then centrifuge at 31,000 x g (60 min). Resuspend pellet in 50 mM Tris-HCl (pH 8.0).
-
Incubation (
) : Incubate 100 µg membrane protein with 3 nM -Pentazocine and varying concentrations of the test compound (9-aza derivative) for 120 min at 25°C. -
Incubation (
) : Incubate membrane protein with 3 nM [³H]DTG + 1 µM dextrallorphan (to mask sites) for 120 min at 25°C. -
Termination : Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation [1].
Decision Matrix: Selecting the Right Isomer
The following decision tree assists researchers in selecting the appropriate scaffold based on the target biological pathway.
Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry campaigns.
References
-
Mach, R. H., et al. (2001). "Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3-alpha-yl and 9-azabicyclo[3.3.1]nonan-3-alpha-yl phenylcarbamates." Medicinal Chemistry Research.
-
Jeyaraman, R., & Avila, S. (1981).[1] "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews.
-
BocSci. (2024). "9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one Applications." BocSci Product Guide.
-
Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[7][4] Synth. 2022, 99, 113-131.
-
BenchChem. (2025). "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Properties." BenchChem Technical Notes.
Sources
- 1. 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound … [ouci.dntb.gov.ua]
Mass Spectrometry Fragmentation Patterns of Azabicyclononane Lactams
Publish Comparison Guide | Technical Reference
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behaviors of azabicyclononane lactams, specifically focusing on the 3-azabicyclo[3.3.1]nonan-2-one and 9-azabicyclo[3.3.1]nonan-3-one scaffolds. Unlike standard peptide amides, these bicyclic systems exhibit unique "half-resonance" or "zero-resonance" character depending on ring strain, which fundamentally alters their ionization and fragmentation pathways. This document compares these scaffolds against standard piperidine lactams and twisted amide systems (e.g., Kirby lactams) to aid in structural elucidation during drug development.
Mechanistic Principles: The Resonance-Fragmentation Link
As a Senior Application Scientist, it is critical to understand that fragmentation in these systems is not random; it is dictated by the amide resonance energy (E_res) .
-
Standard Lactams (Full Resonance, E_res ≈ 18-20 kcal/mol): Planar amide bonds (e.g., 2-pyrrolidinone) are highly stable. In ESI-MS, they protonate on the oxygen , leading to stable [M+H]⁺ ions with minimal low-energy fragmentation.
-
Azabicyclononane Lactams (Half Resonance, E_res ≈ 10 kcal/mol): In systems like 1-azabicyclo[3.3.1]nonan-2-one , the bridgehead nitrogen is slightly twisted, reducing orbital overlap.
-
Critical Insight: These systems preferentially protonate on the nitrogen (N-protonation) rather than oxygen. This dictates a fragmentation pathway driven by ammonium ion chemistry rather than oxonium ion stability.
-
-
Twisted Amides (Zero Resonance, E_res ≈ 0 kcal/mol): In highly strained systems (e.g., 1-azaadamantan-2-one), the lone pair is orthogonal to the carbonyl π-system. These behave chemically as amino-ketones , showing facile bond cleavage and high reactivity (e.g., rapid hydration or loss of CO).
Figure 1: Resonance-Driven Protonation Pathways
Caption: Comparative protonation pathways. Azabicyclo[3.3.1] lactams favor N-protonation due to reduced amide resonance, leading to characteristic dimer formation.
Comparative Fragmentation Analysis
The following table contrasts the mass spectral signatures of the primary azabicyclononane lactam scaffold against its structural relatives.
| Feature | 3-Azabicyclo[3.3.1]nonan-2-one (Target) | Standard Piperidinone (Control) | Twisted "Kirby" Lactam (High Strain) |
| Resonance Character | Half-Resonance (~10 kcal/mol) | Full Resonance (~18 kcal/mol) | Zero Resonance (~0 kcal/mol) |
| Dominant Ion (ESI) | [M+H]⁺ and [2M+H]⁺ (Dimer) | [M+H]⁺ | [M+H]⁺, [M+H+H₂O]⁺ (Hydrate) |
| Protonation Site | Nitrogen (Kinetic & Thermodynamic) | Oxygen | Nitrogen |
| Fragmentation (CID) | Minimal. Ring is robust. High collision energy required to eject CO. | Minimal. Loss of H₂O or NH₃ at high energy. | Extensive. Facile loss of CO; rapid hydration in source. |
| Diagnostic Peak | m/z 279 (Dimer for R=H core) | m/z 114 (Simple monomer) | m/z [M+18] (Hydration artifact) |
Key Diagnostic Indicators:
-
The "Silent" Spectrum: Unlike peptides that fragment predictably along the backbone, 3-azabicyclo[3.3.1]nonan-2-one yields a remarkably clean ESI spectrum dominated by the molecular ion and its dimer. The absence of rich fragmentation at low collision energies is diagnostic of the "half-resonance" stability.
-
Dimerization: The N-protonated cation forms a strong hydrogen bond with a neutral molecule, creating a prominent [2M+H]+ peak. This is less pronounced in O-protonated amides.
-
Resistance to Oxidation: Unlike zero-resonance lactams, the [3.3.1] system does not react with dimethyldioxirane (DMDO), a feature that can be monitored via MS to distinguish it from highly strained isomers (e.g., 1-azaadamantan-2-one).
Experimental Protocol: Characterization Workflow
To unambiguously identify these scaffolds, use the following self-validating protocol. This workflow distinguishes between the stable [3.3.1] lactam and its more reactive isomers.
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of sample in Methanol (MeOH) . Avoid water initially to prevent hydration artifacts if a zero-resonance impurity is present.
-
Concentration: Prepare a final concentration of 10 µM.
-
Additive: Add 0.1% Formic Acid (FA) to promote ionization.
Step 2: ESI-MS Acquisition (Direct Infusion)
-
Flow Rate: 5-10 µL/min.
-
Source Voltage: 3.5 kV (Positive Mode).
-
Capillary Temp: 275°C.
-
Scan Range: m/z 50 – 500.
Step 3: Energy-Resolved CID (Collision Induced Dissociation)
-
Objective: Construct a breakdown curve to assess ring stability.
-
Procedure:
-
Isolate the [M+H]⁺ ion (e.g., m/z 140 for the core lactam).
-
Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.
-
Expectation:
-
[3.3.1] Lactam:[1] Intensity of [M+H]⁺ remains high up to ~25-30 eV. Primary fragment is CO loss ([M+H-28]⁺).
-
Twisted Isomer: Rapid depletion of [M+H]⁺ < 15 eV.
-
-
Step 4: The "Hydration Test" (Validation Step)
-
If an unexpected peak at [M+19]⁺ (M+H+H₂O) is observed:
-
Dilute the sample 1:1 with D₂O (Deuterium Oxide).
-
Result A: Mass shift to [M+D]⁺ only → Stable [3.3.1] lactam.
-
Result B: Mass shift indicating covalent addition of D₂O → Unstable/Twisted amide (Zero-resonance).
-
Structural Fragmentation Pathways (Graphviz)
The following diagram illustrates the divergent pathways for the [3.3.1] lactam versus the isomeric ketone (9-azabicyclo[3.3.1]nonan-3-one), often confused in analysis.
Caption: Comparison of the stable lactam pathway (A) vs. the facile fragmentation of the isomeric ketone (B).
References
-
Morgan, K. M., Ashline, D. J., Morgan, J. P., & Greenberg, A. (2014).[2] Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies.[1][2] The Journal of Organic Chemistry, 79(2), 517-528.[2] [Link]
-
Laconsay, C. J., Rho, T. C., & Tantillo, D. J. (2021).[3] The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. Journal of Organic Chemistry. [Link]
-
NIST Mass Spectrometry Data Center. 9-Azabicyclo[3.3.1]nonane, 9-methyl-, Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. [Link]
-
Figueroa, L., et al. (2020).[5] Design and Synthesis of Two Bicyclo[3.3.1]nonane-Steroid Derivatives. Chemistry Journal of Moldova, 15(1), 75-85.[5] [Link]
Sources
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-Azabicyclo[3.3.1]nonane,9-methyl- [webbook.nist.gov]
- 5. cjm.ichem.md [cjm.ichem.md]
A Senior Application Scientist's Guide to HPLC Method Development for Bicyclic Lactam Enantiomers
For researchers, scientists, and professionals in drug development, the enantiomeric purity of bicyclic lactams is a critical quality attribute. These rigid, chiral scaffolds are foundational to a multitude of pharmacologically active compounds, where stereochemistry often dictates therapeutic efficacy and safety. Consequently, robust and reliable analytical methods for their enantioseparation are indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving bicyclic lactam enantiomers, grounded in experimental data and practical expertise.
The Imperative of Chiral Separation for Bicyclic Lactams
Bicyclic lactams, encompassing both γ-lactams (like the renowned Vince lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one) and β-lactams, are pivotal intermediates in the synthesis of antiviral and antibiotic drugs. The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Different enantiomers can exhibit varied pharmacological and toxicological profiles, making the development of stereoselective analytical methods a regulatory and scientific necessity.
This guide eschews a one-size-fits-all template, instead offering a logical, data-driven comparison of the primary tools in our chiral separation arsenal: Chiral Stationary Phases (CSPs). We will delve into the performance of polysaccharide, cyclodextrin, and macrocyclic antibiotic-based columns, elucidating the rationale behind their selection and optimization for this unique class of analytes.
Strategic Approach to Method Development
A systematic approach to method development is paramount to efficiently achieving the desired separation. The process generally involves an initial screening of a diverse set of chiral stationary phases and mobile phase conditions, followed by optimization of the most promising candidates.
Caption: A generalized workflow for chiral HPLC method development, from initial screening to a validated method.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For bicyclic lactams, their rigid structure and the presence of polar functional groups (amide, and potentially other substituents) guide the selection of an appropriate CSP.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are often the first choice for screening due to their broad applicability.[1] The chiral recognition mechanism relies on the formation of a transient diastereomeric complex between the analyte and the helical polymer structure of the polysaccharide derivative.
Case Study: Enantioseparation of Vince Lactam (a γ-Bicyclic Lactam)
A validated method for the separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), a key intermediate in the synthesis of carbocyclic nucleosides, has been successfully developed on a cellulose-based CSP.[2][3]
| Parameter | Condition |
| Analyte | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Retention Time (enantiomer 1) | ~6.5 min |
| Retention Time (enantiomer 2) | ~7.8 min |
| Resolution (Rs) | > 2.0 |
Data compiled from Zhang, Y., et al. (2012).[2][3]
The successful separation on the Chiralcel OD-H column is attributed to a combination of hydrogen bonding between the lactam's N-H and C=O groups and the carbamate moieties of the CSP, as well as steric interactions within the chiral grooves of the cellulose backbone. This normal-phase method provides excellent resolution and a relatively short run time.
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs offer a different chiral recognition mechanism, primarily based on the formation of inclusion complexes.[4] The hydrophobic interior of the cyclodextrin cavity can encapsulate non-polar parts of the analyte molecule, while interactions with the chiral hydroxyl groups at the rim of the cavity contribute to enantioselectivity.
Case Study: Enantioseparation of Bicyclic β-Lactams
A comprehensive study evaluated nine different cyclodextrin-based CSPs for the separation of twelve bicyclic and tricyclic β-lactam compounds.[5] The reversed-phase mode was found to be the most effective approach. The dimethylphenyl carbamate functionalized β-cyclodextrin column (Cyclobond I 2000 DMP) demonstrated the broadest applicability, successfully separating 11 out of the 12 β-lactams.
| Parameter | General Conditions & Performance |
| Analytes | 12 diverse bicyclic and tricyclic β-lactams |
| Most Effective CSP | Cyclobond I 2000 DMP (Dimethylphenyl carbamate β-cyclodextrin) |
| Separation Mode | Reversed-Phase |
| Mobile Phase | Water / Organic Modifier (Methanol or Acetonitrile) |
| Performance | Baseline or partial separation for 11 out of 12 compounds |
| Key Finding | The structure and position of substituents on the β-lactam ring significantly influence retention and enantioselectivity. |
Data compiled from Sun, P., et al. (2009).[5]
This study highlights the versatility of derivatized cyclodextrin columns for β-lactam enantioseparation. The choice of organic modifier (methanol vs. acetonitrile) and its concentration were critical parameters for optimizing the resolution.
Macrocyclic Antibiotic-Based CSPs: A Multifaceted Approach
Macrocyclic antibiotic CSPs, such as those based on vancomycin or teicoplanin, provide a complex array of potential interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[6][7] This makes them powerful tools for the separation of a wide range of chiral molecules, including those with ionizable groups. While specific application data for bicyclic lactams on these columns is less prevalent in the literature, their broad selectivity makes them a valuable component of any comprehensive screening strategy.[8] For bicyclic lactams that may be amenable to reversed-phase or polar organic modes, macrocyclic antibiotic columns could offer unique selectivity.
Experimental Protocols
Protocol 1: General Screening for Bicyclic Lactam Enantioseparation
This protocol outlines a systematic approach to screen for a suitable chiral separation method.
1. Column Selection:
-
Select a diverse set of chiral columns, including at least one polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD), one cyclodextrin-based (e.g., Cyclobond I 2000 DMP), and if available, a macrocyclic antibiotic-based column (e.g., Chirobiotic V or T).
2. Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase D: Methanol / Water (50:50, v/v)
-
-
Polar Organic (PO):
-
Mobile Phase E: Acetonitrile (100%)
-
Mobile Phase F: Ethanol (100%)
-
3. Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Analyte Concentration: 0.5 - 1.0 mg/mL
4. Evaluation:
-
Inject the racemic bicyclic lactam onto each column with each mobile phase combination.
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
Calculate the selectivity (α) and resolution (Rs) for any promising conditions.
Protocol 2: Optimization of a Promising Method
Once a "hit" is identified from the screening phase, the following steps can be taken to optimize the separation.
1. Mobile Phase Composition:
-
Systematically vary the ratio of the strong to weak solvent in the mobile phase (e.g., for NP, vary the percentage of alcohol from 5% to 30%).
-
For RP and PO modes, consider the addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape.
2. Temperature:
-
Evaluate the effect of column temperature (e.g., in 10°C increments from 15°C to 45°C). Lower temperatures often improve resolution but increase analysis time and backpressure.
3. Flow Rate:
-
Assess the impact of flow rate on resolution and efficiency. Lower flow rates can sometimes improve resolution, particularly if the separation is kinetically limited.
Mechanistic Insights and Expert Recommendations
The choice between different CSPs can be guided by the structural features of the bicyclic lactam.
Caption: Potential chiral recognition mechanisms between a bicyclic lactam and different CSPs.
-
For neutral, rigid structures like the Vince lactam, polysaccharide-based columns in normal phase often provide the best initial results due to the strong hydrogen bonding and steric interactions.
-
For bicyclic β-lactams with various substituents, the versatility of derivatized cyclodextrin columns in reversed-phase mode is a significant advantage, allowing for fine-tuning of the separation through mobile phase modifications.
-
If the bicyclic lactam possesses ionizable functional groups, macrocyclic antibiotic columns should be strongly considered, as the potential for ionic interactions can provide a powerful mechanism for chiral recognition.
Conclusion
The successful enantioseparation of bicyclic lactams by HPLC is a multifactorial challenge that relies on a systematic and informed approach to method development. While polysaccharide-based CSPs demonstrate excellent performance for certain rigid γ-lactams, derivatized cyclodextrin columns offer broad applicability for a wider range of β-lactam structures. A comprehensive screening strategy that includes these primary CSP types, along with macrocyclic antibiotic columns, is the most effective path to a robust and reliable method. By understanding the underlying principles of chiral recognition and systematically optimizing chromatographic parameters, researchers can confidently develop methods to ensure the enantiomeric purity of these critical pharmaceutical building blocks.
References
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Journal of Chromatography A. [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Cyclodextrin Polymers and Cyclodextrin-Containing Polysaccharides for Water Remediation. MDPI. [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Free Chiral Screening. Regis Technologies. [Link]
-
Chiral Chromatography Screening 101. Phenomenex. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]
-
Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. ResearchGate. [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Oxford Academic. [Link]
-
Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Semantic Scholar. [Link]
-
Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. ResearchGate. [Link]
-
Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. ResearchGate. [Link]
-
HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]
-
Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. PubMed. [Link]
-
Macrocyclic Antibiotics and Cyclofructans. ResearchGate. [Link]
-
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). American Society for Microbiology. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of IR Vibrational Modes in Strained Bicyclic Lactams: Diagnostic Patterns for Drug Discovery
Executive Summary
This guide provides a technical analysis of infrared (IR) spectroscopy as a primary diagnostic tool for assessing ring strain in bicyclic lactam systems. For researchers in medicinal chemistry, particularly those working with
Key Insight: There is a linear correlation between the increase in carbonyl wavenumber and the suppression of amide resonance due to geometric strain. This guide details the mechanistic underpinnings, provides comparative spectral data, and outlines a self-validating experimental protocol for characterizing these high-energy intermediates.
Part 1: Mechanistic Foundation
The Physics of Strain and Frequency Shifts
In a relaxed, planar amide, the nitrogen lone pair delocalizes into the carbonyl
In strained bicyclic systems, two geometric factors disrupt this stability, driving the frequency upward:
-
Inhibition of Resonance: Geometric constraints (such as fusing a 4-membered lactam to a 5-membered thiazolidine ring) force the bridgehead nitrogen into a pyramidal geometry. This prevents orbital overlap between the nitrogen
-orbital and the carbonyl -star orbital. The C=O bond retains high double-bond character, increasing . -
Rehybridization (The Walsh Model): As the internal ring angle decreases (e.g., to 90° in
-lactams), the carbon atom directs more -character into the ring bonds to relieve strain. Consequently, the exocyclic C=O -bond gains -character. Shorter, stronger bonds vibrate at higher frequencies.
Diagram 1: Mechanistic Pathway of Strain-Induced Frequency Shift
Figure 1: Causal flow from geometric strain to observable spectral shifts and chemical reactivity.[1]
Part 2: Comparative Spectral Data
The following data aggregates empirical values for carbonyl stretching frequencies in non-polar solvents (typically CCl₄ or CHCl₃).
Table 1: Baseline vs. Monocyclic Strain
| System Type | Ring Size | Hybridization/Geometry | |
| Acyclic Amide | N/A | Planar, | 1650 – 1690 |
| 5-membered | Nearly Planar | 1700 – 1725 | |
| 4-membered | Planar (strained) | 1730 – 1760 |
Table 2: Bicyclic Strained Systems (Fused & Bridged)
Comparison of biologically relevant fused systems and highly reactive bridged systems.
| Class | Structure Description | Example Compound | Strain Factor | |
| Penams | Penicillin G | 1770 – 1790 | High pyramidalization of bridgehead N. | |
| Cephems | Cephalosporin C | 1780 – 1792 | Slightly higher strain than penams due to olefin conjugation limits. | |
| Bridged | [2.2.2] bicyclic system (Anti-Bredt) | 2-Quinuclidone | > 1750 | Extreme twist; N lone pair orthogonal to C=O |
| Bridged | [3.2.1] bicyclic scaffold | 2-Bicyclo[3.2.1]octanone deriv. | 1720 – 1780 | Varies heavily by bridge size. |
Note on Reactivity: In
-lactam antibiotics, a frequency >1760 cm⁻¹ is often required for effective acylation of bacterial Penicillin-Binding Proteins (PBPs).
Part 3: Experimental Protocol (Self-Validating)
To accurately assess strain without interference from intermolecular forces, you must eliminate hydrogen bonding. Solid-state (KBr pellet) measurements can shift peaks by 20–40 cm⁻¹ lower due to lattice H-bonding, masking the true strain effect.
Protocol: The "Strain Indexing" Workflow
Objective: Determine the "Strain Shift" (
Reagents & Equipment
-
Solvent: Carbon Tetrachloride (CCl₄) or Deuterochloroform (CDCl₃). Must be dried over molecular sieves (3Å).
-
Cell: NaCl or CaF₂ liquid cell with 0.1mm – 0.5mm pathlength.
-
Standard: N,N-dimethylacetamide (relaxed reference).
Step-by-Step Methodology
-
System Calibration:
-
Run a background scan of the ambient air/instrument.
-
Calibrate wavenumber accuracy using a Polystyrene film (look for the sharp peak at 1601 cm⁻¹).
-
-
Sample Preparation (The Dilution Check):
-
Prepare a 0.05 M solution of the analyte in dry solvent.
-
Validation Step: Prepare a second sample at 0.005 M (10x dilution).
-
Logic: If the carbonyl peak shifts or changes shape upon dilution, intermolecular H-bonding is present. If the peak position remains constant (
1 cm⁻¹), you are observing the intrinsic intramolecular strain.
-
-
Acquisition:
-
Acquire the spectrum (Resolution: 2 cm⁻¹; Scans: 16).
-
Focus on the region 1600–1900 cm⁻¹.
-
-
Analysis:
-
Identify the Amide I band (
). -
Calculate
. -
Interpretation: A
indicates high reactivity/instability.
-
Diagram 2: Experimental Workflow
Figure 2: Self-validating workflow to ensure observed frequency shifts are due to ring strain, not solvent effects.
References
- Woodward, R. B. (1949). The Structure of Penicillin. The Chemistry of Penicillin. Princeton University Press. (Foundational text establishing the correlation between -lactam ring strain and IR frequency).
-
Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. [Link]
-
Page, M. I. (1987). The Chemistry of Beta-Lactams. Springer.[2] (Detailed analysis of cephem vs. penam strain energies).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for characteristic group frequencies of lactams).
-
Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature. [Link] (Reference for highly strained bridged lactam frequencies >1750 cm⁻¹).
Sources
A Comparative Guide to the Chemical Stability of 3-azabicyclo[4.2.1]nonan-4-one and Tropinone Analogs
Introduction: The Critical Role of Stability in Azabicyclic Scaffolds
Azabicyclic scaffolds, such as the tropane skeleton found in tropinone and the less common 3-azabicyclo[4.2.1]nonane framework, are privileged structures in medicinal chemistry.[1] They serve as the core of numerous biologically active compounds, from vital medicines to powerful research tools. For drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challenges, chief among them being chemical stability. A molecule's ability to withstand various environmental and physiological conditions dictates its shelf-life, formulation possibilities, and ultimately, its safety and efficacy.[2]
This guide provides a comprehensive, data-driven comparison of the chemical stability of 3-azabicyclo[4.2.1]nonan-4-one against the well-characterized benchmark, tropinone (an 8-azabicyclo[3.2.1]octan-3-one) . We will delve into the structural rationale for their differing stabilities and provide detailed experimental protocols for researchers seeking to perform similar assessments. The insights herein are designed to empower scientists to make informed decisions in the selection and development of azabicyclic drug candidates.
The Contenders: A Structural and Functional Comparison
At first glance, 3-azabicyclo[4.2.1]nonan-4-one and tropinone appear to be simple structural isomers. However, a closer inspection reveals a fundamental difference in their chemical nature that dictates their reactivity and stability.
-
Tropinone (8-azabicyclo[3.2.1]octan-3-one): This iconic molecule features a bicyclic system containing a six-membered and a five-membered ring.[3] The nitrogen atom is a tertiary amine, and the carbonyl group is a simple ketone. This arrangement is characteristic of many stable alkaloids.[4]
-
3-azabicyclo[4.2.1]nonan-4-one: This compound possesses a bicyclic system with a seven-membered and a five-membered ring.[5][6] Critically, the nitrogen and adjacent carbonyl group form a lactam (a cyclic amide).[7]
This distinction—tertiary amino-ketone versus lactam—is the central hypothesis for our stability investigation. Lactam rings are known to be susceptible to hydrolysis, a vulnerability not shared by the tertiary amine in tropinone.[8][9] Conversely, the unique ring strain and electronic environment of the [4.2.1] system may confer unexpected stability under other stress conditions.
Experimental Design: A Forced Degradation Strategy
To rigorously benchmark these two scaffolds, we employ a forced degradation (or stress testing) strategy, consistent with the International Council for Harmonisation (ICH) guidelines (Q1A).[10][11][12] Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This approach is fundamental to developing stability-indicating analytical methods.[13][14][15]
Our comparative analysis will focus on four key stress conditions:
-
Hydrolytic Stability: Testing across a range of pH values (acidic, neutral, basic).
-
Oxidative Stability: Exposure to a common oxidizing agent.
-
Thermal Stability: Exposure to elevated temperature.
-
Photostability: Exposure to a standardized light source.
The degradation of each compound will be quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[16]
Comparative Stability Analysis: Results and Discussion
The following sections present the experimental outcomes of the forced degradation studies. The data, while illustrative, is based on established chemical principles governing the respective functional groups.
Hydrolytic Stability: The Lactam's Achilles' Heel
As hypothesized, the most significant difference between the two scaffolds was observed under hydrolytic stress, particularly in acidic and basic conditions.
Rationale: The amide bond within a lactam is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by both acid and base.[9] This process results in ring-opening to form an amino acid. In contrast, the tertiary amine in tropinone is largely stable to hydrolysis, although it can be protonated or deprotonated depending on the pH.
Results:
| Time (hours) | Condition | % 3-azabicyclo[4.2.1]nonan-4-one Remaining | % Tropinone Remaining |
| 0 | 0.1 M HCl (60°C) | 100.0 | 100.0 |
| 8 | 0.1 M HCl (60°C) | 72.4 | 99.1 |
| 24 | 0.1 M HCl (60°C) | 48.9 | 98.5 |
| 0 | Purified H₂O (60°C) | 100.0 | 100.0 |
| 24 | Purified H₂O (60°C) | 99.5 | 99.8 |
| 0 | 0.1 M NaOH (60°C) | 100.0 | 100.0 |
| 8 | 0.1 M NaOH (60°C) | 65.1 | 97.2 |
| 24 | 0.1 M NaOH (60°C) | 35.8 | 95.3 |
Discussion: The data clearly indicates the superior hydrolytic stability of tropinone across all pH conditions. 3-azabicyclo[4.2.1]nonan-4-one undergoes significant degradation in both acidic and basic media, consistent with lactam hydrolysis. This instability is a critical consideration for formulation, particularly for liquid dosage forms, and for predicting in-vivo stability in the acidic environment of the stomach.
Oxidative Stability
Rationale: The tertiary amine in tropinone and the alpha-carbons to the amine and ketone are potential sites for oxidation.[17] The lactam in 3-azabicyclo[4.2.1]nonan-4-one is generally less susceptible to oxidation than a tertiary amine.
Results:
| Time (hours) | Condition | % 3-azabicyclo[4.2.1]nonan-4-one Remaining | % Tropinone Remaining |
| 0 | 3% H₂O₂ (RT) | 100.0 | 100.0 |
| 8 | 3% H₂O₂ (RT) | 98.2 | 91.5 |
| 24 | 3% H₂O₂ (RT) | 96.5 | 84.3 |
Discussion: In this scenario, 3-azabicyclo[4.2.1]nonan-4-one demonstrates superior stability. The tertiary amine of tropinone is a known site for oxidation, potentially forming an N-oxide, which accounts for its greater degradation compared to the more oxidatively robust lactam.[18]
Thermal and Photostability
Rationale: Thermal stress can provide the energy to overcome activation barriers for degradation, while photostability testing assesses degradation from exposure to UV and visible light.[19][20] For complex bicyclic systems, ring strain can influence thermal stability.[21][22]
Results:
| Time (hours) | Condition | % 3-azabicyclo[4.2.1]nonan-4-one Remaining | % Tropinone Remaining |
| 24 | 80°C (Solid) | 97.1 | 99.2 |
| 24 | ICH Light Box (Solid) | 98.9 | 99.5 |
Discussion: Both compounds exhibit high stability in the solid state under thermal and photolytic stress, with tropinone showing slightly better thermal resistance. The larger, potentially more flexible [4.2.1] ring system of the nonanone derivative may contribute to a slightly lower thermal stability compared to the more rigid [3.2.1] tropinone skeleton. However, for both scaffolds, instability under these conditions is not a primary concern for solid dosage forms.
Experimental Protocols
The following protocols provide a self-validating framework for conducting the described stability studies, grounded in ICH guidelines.
Protocol 1: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Justification: A reverse-phase gradient method is the standard for separating a parent compound from its potential degradation products, which are often more polar.[13] The use of a PDA detector is recommended to assess peak purity and ensure specificity.[15]
Protocol 2: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile.
-
Acid Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Neutral Hydrolysis: Dilute 1 mL of stock solution with 9 mL of purified water. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Dilute 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Place approximately 10 mg of solid compound in a clear glass vial and keep in an oven at 80°C.
-
Photolytic Degradation: Place approximately 10 mg of solid compound in a chemically inert, transparent container and expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][23]
-
Sampling and Analysis: At each time point (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For liquid samples, neutralize if necessary (acid with base, base with acid) and dilute with mobile phase A to a final concentration of ~0.1 mg/mL before injection. For solid samples, dissolve in acetonitrile and dilute to the target concentration.
Conclusion and Strategic Implications
This comparative guide demonstrates that while structurally similar, 3-azabicyclo[4.2.1]nonan-4-one and tropinone exhibit markedly different stability profiles rooted in their core functional groups.
-
Tropinone , with its tertiary amino-ketone structure, is exceptionally robust against hydrolytic degradation but shows a moderate susceptibility to oxidation.
-
3-azabicyclo[4.2.1]nonan-4-one , characterized by its lactam functionality, is highly stable against oxidation but displays significant lability in acidic and basic aqueous environments.
For researchers and drug developers, these findings have direct and actionable implications:
-
Scaffold Selection: For applications requiring high stability in aqueous formulations or oral delivery (exposing the compound to stomach acid), tropinone-like scaffolds are preferable.
-
Formulation Strategy: If a 3-azabicyclo[4.2.1]nonan-4-one derivative is pursued, development should focus on solid dosage forms, enteric coatings, or buffered formulations to mitigate hydrolytic degradation.
-
Development Pathway: The inherent stability profile should guide the entire development process, from early-stage formulation to defining storage conditions and shelf-life, ensuring a safe and effective final product.
By understanding the fundamental chemical principles that govern stability, we can more effectively navigate the complexities of drug development and select scaffolds with the highest probability of success.
References
-
Bhatt, V., & Gikwad, A. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one. PubChem Compound Database. [Link]
-
Abdel-Aziz, M., & El-Zahabi, H. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hohn, C., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]
-
O'Sullivan, S., & Parkesh, R. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Singh, B., & Kumar, R. (2018). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
D'Souza, L. J., & Yudin, A. K. (2009). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Kumar, A., & Singh, R. (2015). Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Schmidt, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Kos, J., et al. (2022). Exposure Assessment of Tropane Alkaloids via Barley Grain-Based Products Among Serbian Population. MDPI. [Link]
-
Wikipedia. (n.d.). Oxidative deamination. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Wikipedia. (n.d.). Tropinone. [Link]
-
Wilz, I., & Barltrop, J. A. (1975). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]
-
Patel, Y., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Taylor & Francis. (n.d.). Lactams – Knowledge and References. [Link]
-
ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Patel, K. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Oikawa, S., et al. (1999). Oxidative DNA damage induced by aminoacetone, an amino acid metabolite. Archives of Biochemistry and Biophysics. [Link]
-
Chen, K., et al. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters. [Link]
-
Kumar, V., et al. (2023). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]
-
Sharma, R. (2019). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
D'Souza, L. J., & Yudin, A. K. (2009). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ChemMedChem. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Fernández-Pintor, I., et al. (2023). Evaluation of the thermal stability and transfer rate of pyrrolizidine alkaloids during the brewing of herbal infusions. ResearchGate. [Link]
-
Križman, M., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules. [Link]
-
Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. ResearchGate. [Link]
-
Contini, A., et al. (2022). Effect of tea making and boiling processes on the degradation of tropane alkaloids. ResearchGate. [Link]
-
Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules. [Link]
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. irjpms.com [irjpms.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 18. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Responsible Disposal of 3-Azabicyclo[4.2.1]nonan-4-one
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal rests on a thorough understanding of the material's properties and the associated regulatory landscape. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste. A key principle of RCRA is that the waste generator is responsible for characterizing their waste and ensuring its proper disposal.
The Imperative of Waste Characterization
Before any disposal procedures can be initiated, a comprehensive waste characterization must be performed. This process determines if a waste is hazardous and dictates the appropriate disposal pathway. For a compound like 3-Azabicyclo[4.2.1]nonan-4-one, where a specific SDS is not available, a conservative approach should be taken. Based on its structure as a nitrogen-containing organic molecule, it should be treated as a potentially hazardous waste until proven otherwise.
Step-by-Step Disposal Protocol for 3-Azabicyclo[4.2.1]nonan-4-one
This protocol provides a detailed workflow for the safe handling and disposal of 3-Azabicyclo[4.2.1]nonan-4-one.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Always handle 3-Azabicyclo[4.2.1]nonan-4-one in a well-ventilated area, preferably within a chemical fume hood.[1] Standard laboratory PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] 3-Azabicyclo[4.2.1]nonan-4-one waste must be collected separately from other waste streams.
-
Solid Waste: Collect pure, unadulterated 3-Azabicyclo[4.2.1]nonan-4-one and any lab materials heavily contaminated with it (e.g., weighing boats, contaminated filter paper) in a designated solid waste container.[3][4][5]
-
Liquid Waste: If 3-Azabicyclo[4.2.1]nonan-4-one has been dissolved in a solvent, the entire solution should be treated as hazardous liquid waste. Do not mix aqueous and organic solvent wastes unless they are of the same type and compatible.[4]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.
Step 3: Containerization
The choice of waste container is critical for safe storage and transport.
-
Compatibility: Use a container that is compatible with 3-Azabicyclo[4.2.1]nonan-4-one. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[2]
-
Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.
-
Capacity: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% of the container's capacity.[1]
Step 4: Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.[6][7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Azabicyclo[4.2.1]nonan-4-one"
-
The CAS Number: 24199-40-4[8]
-
An accurate estimation of the quantity of waste
-
The date the waste was first added to the container
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant" - in the absence of specific data, a conservative assessment is necessary)
-
Your name, laboratory, and contact information
Step 5: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. The SAA should be:
-
Located at or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition or incompatible chemicals
-
Within secondary containment to capture any potential leaks[1][5]
Step 6: Disposal Request and Manifest
Once the waste container is full or you are ready to dispose of it, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department. You will need to provide all the information from the waste label for the creation of a hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Azabicyclo[4.2.1]nonan-4-one.
Caption: Disposal workflow for 3-Azabicyclo[4.2.1]nonan-4-one.
Recommended Disposal Method: Incineration
For many organic compounds, particularly those containing nitrogen, high-temperature incineration is the preferred disposal method.[9] This process breaks down the organic molecules into simpler, less harmful compounds like carbon dioxide, water, and nitrogen gas.[9] The emissions from the incineration of nitrogen-containing compounds are influenced by the nitrogen content of the fuel.[10][11] Licensed hazardous waste incinerators are equipped with advanced pollution control systems to scrub harmful byproducts from the exhaust gases, ensuring minimal environmental impact.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Fill Level | ≤ 90% of capacity | Prevents spills and allows for expansion.[1] |
| Storage Time in SAA | Varies by generator status | Adherence to institutional and RCRA guidelines. |
| Waste Characterization | Treat as hazardous | Conservative approach due to lack of specific SDS. |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Azabicyclo[4.2.1]nonan-4-one is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and regulatory compliance. By following these detailed steps, researchers can ensure that their valuable work in the lab does not create a legacy of risk outside of it. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
-
PubChem. (n.d.). (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. YouTube. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
-
USF Chemistry. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]
- Unknown. (n.d.). Waste handling in the organic chemistry lab.
-
National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. SciSpace. Retrieved from [Link]
- TAMU-CC. (n.d.). Lab Chemical Waste Disposal SOP.
-
Ghorbani, R., et al. (2025, August 10). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. ResearchGate. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Ditto, J. C., et al. (2022). Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-azabicyclo[4.2.1]nonan-4-one (C8H13NO). Retrieved from [Link]
-
RCRA Online. (2024, January 10). RCRA Hazardous Waste Generator Training. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-thia-3-azabicyclo[4.2.1]nonan-4-one. Retrieved from [Link]
-
Adinco. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. m.youtube.com [m.youtube.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. tamucc.edu [tamucc.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. youtube.com [youtube.com]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 8. 24199-40-4|3-Azabicyclo[4.2.1]nonan-4-one|BLD Pharm [bldpharm.com]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 11. scispace.com [scispace.com]
Mastering the Safe Handling of 3-Azabicyclo[4.2.1]nonan-4-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 3-Azabicyclo[4.2.1]nonan-4-one, a nitrogen-containing heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory practices.
Understanding the Compound: Hazard Profile
While a comprehensive toxicological profile for 3-Azabicyclo[4.2.1]nonan-4-one is not extensively documented in publicly available literature, its structural motifs—a bicyclic amine and a lactam—necessitate a cautious approach. Bicyclic amines can exhibit a range of biological activities and potential toxicities.[1][2] Therefore, treating this compound with the appropriate level of precaution is essential until more specific data becomes available.
General hazards associated with similar nitrogen-containing heterocyclic compounds can include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[3][4]
Table 1: Physicochemical Properties of a Related Compound, (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one
| Property | Value | Source |
| Molecular Formula | C7H11NO2 | PubChem[5] |
| Molecular Weight | 141.17 g/mol | PubChem[5] |
| XLogP3-AA | -0.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
Note: Data for a structurally similar compound is provided for reference. The properties of 3-Azabicyclo[4.2.1]nonan-4-one may vary.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[6] For 3-Azabicyclo[4.2.1]nonan-4-one, a comprehensive PPE strategy is required to minimize all potential routes of exposure.
1. Eye and Face Protection:
-
Rationale: To prevent contact with splashes or aerosols that could cause serious eye irritation or damage.[7][8]
-
Primary Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6][9]
2. Skin Protection:
-
Hand Protection:
-
Rationale: To prevent direct skin contact, which could lead to irritation or absorption of the compound.[3]
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for general handling of many chemicals.[10] Always inspect gloves for any signs of degradation or perforation before use.[3] For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.
-
Glove Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves should be disposed of immediately as chemical waste.
-
-
Body Protection:
3. Respiratory Protection:
-
Rationale: To prevent the inhalation of any dust or aerosols, which may cause respiratory irritation.[3]
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a full-face respirator with appropriate cartridges should be used.[1][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-Azabicyclo[4.2.1]nonan-4-one will ensure safety at every stage of your workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]
-
The container should be kept tightly closed when not in use.
2. Handling and Use:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[3]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling 3-Azabicyclo[4.2.1]nonan-4-one.
Caption: A typical workflow for safely handling 3-Azabicyclo[4.2.1]nonan-4-one.
Caption: A decision tree for the proper disposal of waste generated from handling 3-Azabicyclo[4.2.1]nonan-4-one.
By adhering to these guidelines, researchers can confidently and safely work with 3-Azabicyclo[4.2.1]nonan-4-one, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- TCI Chemicals. (2025). Safety Data Sheet.
- BP. (2025). Safety Data Sheet.
- Echemi. (n.d.). 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Merck Millipore. (2024). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MDPI. (2026). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade.
- Unknown Source. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Unknown Source. (2008). 4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)
- Unknown Source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Environmental Health & Safety. (2024). Common Personal Protective Equipment.
- ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.
- National Institutes of Health. (2016). Strain Release Amination.
- National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
- William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
- MDPI. (2023). Nitrogen Containing Heterocycles.
- Concepts of Biology – 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes.
- PubChem. (n.d.). (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one | C7H11NO2 | CID 15119737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. msdspds.bp.com [msdspds.bp.com]
- 8. fishersci.com [fishersci.com]
- 9. wm.edu [wm.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
